molecular formula C9H8BrN3O2 B1419715 Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 1027511-41-6

Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B1419715
CAS No.: 1027511-41-6
M. Wt: 270.08 g/mol
InChI Key: PZZTXIWJXOMKEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate is a useful research compound. Its molecular formula is C9H8BrN3O2 and its molecular weight is 270.08 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)7-4-12-13-5-6(10)3-11-8(7)13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZZTXIWJXOMKEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC(=CN2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662736
Record name Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027511-41-6
Record name Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Ascendant Role of Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate in Kinase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. This technical guide focuses on a particularly promising derivative, Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS No. 1027511-41-6). We will delve into its synthesis, physicochemical properties, and its notable activity as a potent and selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), key regulators of the cell cycle frequently dysregulated in cancer. This guide aims to provide researchers and drug development professionals with a comprehensive understanding of this molecule, from its fundamental chemistry to its potential therapeutic applications.

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine heterocyclic system is a versatile scaffold that has garnered considerable attention in the field of drug discovery. Its unique electronic and structural features allow for diverse functionalization, leading to compounds with a wide range of biological activities. This framework serves as a cornerstone in the design of kinase inhibitors, which are at the forefront of precision medicine in oncology. Kinases, being pivotal regulators of cellular signaling pathways, are attractive targets for therapeutic intervention. Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate has been identified as a key intermediate in the synthesis of various biologically active compounds, particularly those targeting specific enzymes.[1]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. Below is a summary of the known properties of Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate.

PropertyValueSource
CAS Number 1027511-41-6Thermo Fisher Scientific
Molecular Formula C₉H₈BrN₃O₂[2]
Molecular Weight 270.08 g/mol [2]
Appearance Cream-colored powderThermo Fisher Scientific
Melting Point 141.5-147.5 °CThermo Fisher Scientific
Purity ≥97.5% (GC)Thermo Fisher Scientific
Solubility Soluble in organic solvents such as DMSO and methanol.General knowledge for similar compounds

Characterization Data:

The structural integrity of Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate has been confirmed through various spectroscopic techniques.[3]

  • ¹H NMR (CDCl₃, 300 MHz): δ = 1.410-1.458 (m, 3H, CH₃), 4.423-4.494 (m, 2H, CH₂), 8.564 (s, 1H, C-C=H), 8.778-8.786 (d, 1H, C=CH-), 8.917-8.925 (d, 1H, C=CH-).[2]

  • FT-IR (KBr): ν = 3018 cm⁻¹ (CH-), 2976 cm⁻¹, 2918 cm⁻¹ & 2864 cm⁻¹ (-CH stretch), 1765 cm⁻¹ (C=O, ester), 683 cm⁻¹ (C-Br).[2]

  • LC-MS: m/z = 273.0 [M+H]⁺, 270.0 [M]⁺.[2]

Synthesis of Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate

The synthesis of the title compound is achieved through a microwave-assisted, base-catalyzed reaction between 5-amino-1H-pyrazole-4-ethyl-carboxylate and 2-bromo-malonaldehyde.[2][3] This method offers the advantages of rapid reaction times and often improved yields compared to conventional heating methods. The rate of the reaction has been observed to be influenced by the strength of the base used.[3]

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product 5-amino-1H-pyrazole-4-ethyl-carboxylate 5-amino-1H-pyrazole-4-ethyl-carboxylate Reaction Cyclocondensation 5-amino-1H-pyrazole-4-ethyl-carboxylate->Reaction Reacts with 2-bromo-malonaldehyde 2-bromo-malonaldehyde 2-bromo-malonaldehyde->Reaction Reacts with Microwave Irradiation Microwave Irradiation Microwave Irradiation->Reaction Provides energy Base Catalyst Base Catalyst Base Catalyst->Reaction Catalyzes Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate Reaction->Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate Yields G cluster_pathway CDK4/6 Signaling Pathway in Cell Cycle Progression cluster_inhibition Inhibition by Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D Upregulates Cyclin D-CDK4/6 Complex Cyclin D-CDK4/6 Complex Cyclin D->Cyclin D-CDK4/6 Complex Forms complex with CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Complex Rb Rb (Retinoblastoma Protein) Cyclin D-CDK4/6 Complex->Rb Phosphorylates E2F E2F Rb->E2F Inhibits Phosphorylated Rb p-Rb Gene Transcription S-phase Gene Transcription E2F->Gene Transcription Activates Phosphorylated Rb->E2F Releases Cell Cycle Progression G1 to S Phase Progression Gene Transcription->Cell Cycle Progression Inhibitor Ethyl 6-bromopyrazolo [1,5-a]pyrimidine- 3-carboxylate Inhibitor->Cyclin D-CDK4/6 Complex Inhibits

Sources

Physicochemical Properties of Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Kinase Scaffold

Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 1027511-41-6) represents a high-value pharmacophore in modern medicinal chemistry.[1] Belonging to the class of fused nitrogenous heterocycles, this scaffold is structurally analogous to the purine core of ATP, making it an intrinsic "privileged structure" for designing Type I and Type II kinase inhibitors.

For drug development professionals, this molecule offers a dual-modality platform:

  • Structural Rigidity: The planar bicyclic system mimics the adenine ring, fitting snugly into the ATP-binding pocket of enzymes like CDK4/6 , B-Raf , and PI3K .

  • Orthogonal Functionalization: The C6-bromine and C3-ester provide two chemically distinct "handles" for divergent synthesis. The bromine allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to explore the solvent-exposed regions of the binding pocket, while the ester allows for modulation of the "hinge-binding" region or solubility profile.

This guide details the physicochemical baseline, synthetic utility, and handling protocols required to integrate this scaffold into lead optimization campaigns.

Chemical Identity & Structural Characterization[2][3][4][5]

The "Identity Card" below consolidates the essential identifiers and molecular descriptors used in cheminformatics and procurement.

Table 1: Chemical Identity
ParameterValue
IUPAC Name Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
CAS Number 1027511-41-6 (Note: Distinguish from 2-carboxylate isomer CAS 1005209-42-6)
Molecular Formula C

H

BrN

O

Molecular Weight 270.08 g/mol
SMILES CCOC(=O)C1=C2N=CC(Br)=CN2N=C1
InChI Key PZZTXIWJXOMKEU-UHFFFAOYSA-N
Appearance Cream to pale yellow powder
Structural Analysis

The molecule features a pyrazolo[1,5-a]pyrimidine core.[2][3][4] This 5,6-fused ring system is aromatic and planar.

  • Bridgehead Nitrogen (N4): Contributes to aromaticity but is not basic.

  • Pyridine-like Nitrogen (N1): The likely hydrogen bond acceptor (HBA) site for interaction with kinase hinge regions.

  • Dipole Moment: The ester group at C3 creates a significant dipole, pulling electron density away from the pyrazole ring, increasing the acidity of the C2-proton.

Physicochemical Profile

Accurate physicochemical data is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior during hit-to-lead optimization.

Table 2: Physical & Chemical Properties
PropertyValueContext/Method
Melting Point 141.5 – 147.5 °CExperimental (Capillary method) [1]
LogP (Lipophilicity) 1.6 ± 0.2Calculated (XLogP3); Moderate lipophilicity suitable for cell permeability.
TPSA 56.5 ŲTopological Polar Surface Area; <140 Ų suggests good oral bioavailability.
H-Bond Donors 0Lipinski compliant.
H-Bond Acceptors 4N1, N4, Ester Carbonyl, Ester Ether Oxygen.
Solubility (Water) Low (< 0.1 mg/mL)Predicted; Requires organic co-solvent (DMSO) for biological assays.
Solubility (Organic) HighSoluble in DMSO, DMF, DCM, Ethyl Acetate.
pKa (Conjugate Acid) ~2.5 (Predicted)The core is weakly basic; protonation occurs at N1 only in strong acid.

Scientist’s Note: The LogP of ~1.6 is ideal for a fragment or starting scaffold. It allows "room" to add lipophilic side chains via the bromine handle without immediately violating Lipinski's Rule of 5 (LogP < 5).

Synthetic Utility & Reactivity

The true value of this compound lies in its reactivity profile. It serves as a "linchpin" intermediate.

Synthesis of the Core

The most robust route to this scaffold involves the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with 2-bromomalonaldehyde (or a surrogate like 2-bromo-3-ethoxyacrolein). This cyclization is regioselective, forming the pyrimidine ring with the bromine positioned at C6 [2].

Functionalization Logic
  • C6-Position (Electrophilic): The C-Br bond is activated for Pd-catalyzed coupling. It is less reactive than an iodide but sufficiently reactive for Suzuki couplings with aryl boronic acids to install hydrophobic groups that target the "gatekeeper" residues in kinases.

  • C3-Position (Electrophilic): The ester can be:

    • Hydrolyzed to the carboxylic acid (for salt formation or amide coupling).

    • Reduced to the alcohol (for ether synthesis).

    • Converted to an amide (common in CDK inhibitors to interact with the hinge region backbone).

Visualization: Synthetic Workflow

The following diagram maps the synthesis of the core and its divergent downstream applications.

SynthesisPathways Start1 Ethyl 5-amino-1H-pyrazole- 4-carboxylate Core Ethyl 6-bromopyrazolo[1,5-a] pyrimidine-3-carboxylate (Target Scaffold) Start1->Core Cyclization (AcOH, Reflux) Reagent 2-Bromomalonaldehyde Reagent->Core Prod1 Suzuki Coupling (Biaryl Kinase Inhibitors) Core->Prod1 Ar-B(OH)2, Pd(PPh3)4 C6 Functionalization Prod2 Hydrolysis/Amidation (Hinge Binders) Core->Prod2 LiOH then R-NH2 C3 Functionalization Prod3 Buchwald Amination (C6-Amino derivatives) Core->Prod3 R-NH2, Pd(dba)3 C6 Functionalization

Figure 1: Synthetic pathway illustrating the construction of the scaffold and its divergent optimization via C6 (Red path) and C3 (Blue path) modifications.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Self-validating method adapted from [2] and [3].

Reagents:

  • Ethyl 5-amino-1H-pyrazole-4-carboxylate (1.0 eq)

  • 2-Bromomalonaldehyde (1.1 eq)

  • Glacial Acetic Acid (Solvent)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of ethyl 5-amino-1H-pyrazole-4-carboxylate in 20 mL of glacial acetic acid.

  • Addition: Add 11 mmol of 2-bromomalonaldehyde.

  • Reflux: Heat the mixture to reflux (approx. 118 °C) for 4 hours. Monitor by TLC (50% EtOAc/Hexane). The starting amine spot (low Rf) should disappear.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into 100 mL of ice-cold water.

  • Precipitation: The product typically precipitates as a cream-colored solid. Stir for 30 minutes.

  • Filtration: Filter the solid and wash with cold water (2 x 20 mL) to remove residual acid.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Hexane/EtOAc gradient) if necessary.

  • Validation: Verify MP (141-147 °C) and ¹H NMR.

Protocol B: Determination of LogP (Shake-Flask Method)

Standard operating procedure for lipophilicity assessment.

  • Preparation: Prepare saturated solvents: Water saturated with Octanol and Octanol saturated with Water.

  • Dissolution: Dissolve 1 mg of the compound in 5 mL of the Octanol phase. Measure UV absorbance (

    
    ) at 
    
    
    
    (approx 280-300 nm).
  • Partitioning: Add 5 mL of the Water phase. Shake vigorously for 1 hour at 25 °C. Centrifuge to separate phases.

  • Measurement: Measure UV absorbance of the Octanol phase (

    
    ).
    
  • Calculation:

    
    .
    
    • Note: Since LogP is ~1.6, the compound will favor the octanol phase (approx 40:1 ratio).

Biological Context & SAR Logic

This scaffold is frequently cited in the design of inhibitors for CDK4/6 (cell cycle regulation) and B-Raf (MAPK signaling).

  • Mechanism: The pyrazolo[1,5-a]pyrimidine core acts as an ATP-mimetic.

  • Binding Mode: The N1 nitrogen typically accepts a hydrogen bond from the backbone NH of the hinge region (e.g., Valine or Methionine residues).

  • Selectivity: The C6-substituent projects into the hydrophobic pocket (Gatekeeper region), often determining selectivity between kinase families (e.g., CDK vs. GSK3β).

Visualization: Structure-Activity Relationship (SAR)

SAR Center Pyrazolo[1,5-a]pyrimidine Core N1 N1 Nitrogen: H-Bond Acceptor (Hinge Binding) Center->N1 Interaction C6 C6-Bromine: Hydrophobic Pocket Access (Selectivity Handle) Center->C6 Substitution C3 C3-Ester: Solvent Front / H-Bonding (Solubility/Potency) Center->C3 Substitution

Figure 2: SAR Map detailing the pharmacophoric roles of specific positions on the scaffold.

Safety & Handling (GHS)

Signal Word: Warning

Hazard CodeDescription
H302 Harmful if swallowed.[3]
H315 Causes skin irritation.[3]
H319 Causes serious eye irritation.[3]
H335 May cause respiratory irritation.[3]

Storage: Store in a cool, dry place (2-8 °C recommended for long term) under inert atmosphere (Argon/Nitrogen). The ester is stable, but the bromide can be light-sensitive over extended periods.

References

  • Thermo Fisher Scientific. (2024). Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate Product Specification. Retrieved from

  • ResearchGate. (2025). Base Catalyzed Microwave Assisted Synthesis of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 45073325: Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate. Retrieved from

  • MDPI. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Retrieved from

  • AA Blocks. (2019). Zinc Catalyzed Cross-Coupling Reaction Data. Retrieved from

Sources

High-Resolution Mass Spectrometry Profiling of Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 1005209-42-6) is a critical pharmacophore scaffold used extensively in the synthesis of type I and type II kinase inhibitors, specifically targeting Trk, CDK, and B-Raf pathways. Its structural integrity is paramount during drug development, as the 6-bromo position serves as the primary vector for Suzuki-Miyaura coupling to expand library diversity, while the 3-ester functionality allows for amide derivatization.

This guide provides a definitive mass spectrometry (MS) analysis workflow. It moves beyond basic characterization to address the specific challenges of this molecule: the distinct isotopic signature of bromine, the stability of the fused nitrogen bridgehead, and the differentiation of regioisomeric impurities.

Molecular Profile & Isotopic Signature

Before initiating LC-MS workflows, the analyst must understand the theoretical mass envelope. The presence of a single bromine atom creates a distinct 1:1 doublet in the mass spectrum, which serves as the primary confirmation filter.

Physicochemical Specifications[2]
PropertyValueNotes
Formula

Monoisotopic Mass (

)
268.9799 Da Primary Target Ion
Monoisotopic Mass (

)
270.9779 Da Secondary Target Ion
Molecular Weight (Avg) 270.08 g/mol
LogP (Predicted) ~1.6Moderate lipophilicity; suitable for C18 retention.
pKa (Base) ~2.5 (Pyrazolo N1)Weakly basic; requires acidic mobile phase for ESI+.
The "Fingerprint" Confirmation

In Electrospray Ionization (ESI) positive mode, the protonated pseudomolecular ions


 will appear at m/z 270.0  and m/z 272.0  with near-equal intensity. Any deviation from this 1:1 ratio indicates interference or co-eluting non-brominated impurities.

LC-MS/MS Method Development

The fused pyrazolo[1,5-a]pyrimidine ring system is robust, but the ester linkage is susceptible to in-source fragmentation if ionization energies are too high. The following method balances sensitivity with spectral integrity.

Chromatographic Conditions (UHPLC)
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Rationale: The moderate LogP (1.6) requires a standard hydrophobic stationary phase.

  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

Ionization Source Parameters (ESI+)
  • Capillary Voltage: 3.0 kV (Standard for small molecules).

  • Cone Voltage: 30 V. Critical: Higher voltages (>50V) may induce premature loss of the ethyl group (

    
    ), complicating the MS1 spectrum.
    
  • Source Temp: 120°C.

  • Desolvation Temp: 350°C.

Analytical Workflow Diagram

AnalyticalWorkflow Sample Crude Reaction Mixture (Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate) Prep Sample Prep Dilute to 100 ng/mL in 50:50 ACN:H2O Sample->Prep LC UHPLC Separation C18 Column, Gradient Elution Prep->LC ESI ESI (+) Source Protonation at N1 LC->ESI MS1 MS1 Survey Scan Check for m/z 270/272 (1:1 Ratio) ESI->MS1 Filter Isotope Filter Passed? MS1->Filter MS2 MS/MS Fragmentation CID @ 20-35 eV Filter->MS2 Yes (Doublet Found) Data Structural Confirmation & Impurity Profiling Filter->Data No (Flag Impurity) MS2->Data

Figure 1: Analytical workflow for the identification and validation of the brominated scaffold.

Fragmentation Mechanics (MS/MS)

Understanding the fragmentation pathways is essential for distinguishing the target molecule from regioisomers (e.g., the 3-bromo-6-carboxylate isomer). The fragmentation of ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate follows a predictable "stripping" mechanism of the ester side chain, followed by ring destabilization.

Primary Fragmentation Pathway
  • Precursor Ion (

    
    ):  m/z 270/272.
    
  • Loss of Ethoxy Radical/Ethanol: The most labile bond is the ester.

    • Transition:

      
       (Loss of EtOH, -46 Da) or 
      
      
      
      (Loss of OEt, -45 Da).
    • Note: The loss of 46 Da (neutral ethanol) is favored in even-electron rearrangements (McLafferty-type).

  • Loss of Carbon Monoxide (CO): Following ester cleavage, the carbonyl group is ejected.

    • Transition:

      
       (-28 Da).
      
    • This generates the core 6-bromopyrazolo[1,5-a]pyrimidine cation.

  • Debromination: At high collision energies (>40 eV), the C-Br bond cleaves.

    • Transition:

      
       (Loss of Br radical, -79 Da).
      
Fragmentation Pathway Diagram

Fragmentation Precursor [M+H]+ m/z 270 / 272 (Isotope Doublet) Frag1 [M+H - EtOH]+ m/z 224 / 226 (Acid Fluoride/Ketene) Precursor->Frag1 -46 Da (Ethanol) Frag2 Core Scaffold [M+H - EtOH - CO]+ m/z 196 / 198 Frag1->Frag2 -28 Da (CO) Frag3 Debrominated Core [M+H - EtOH - CO - Br]+ m/z 117 Frag2->Frag3 -79/81 Da (Br)

Figure 2: Proposed Collision-Induced Dissociation (CID) pathway for the target molecule.

Impurity Profiling & Troubleshooting

In the synthesis of this compound (typically condensing 5-amino-1H-pyrazole-4-carboxylate with a bromomalonaldehyde equivalent), two main impurities arise.

Regioisomerism (The "False Positive")
  • Impurity: Ethyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate.[1][2]

  • Problem: Exact same mass (m/z 270/272) and similar fragmentation.

  • Differentiation:

    • Retention Time: The 6-bromo-3-carboxylate (Target) generally elutes later than the 3-bromo-6-carboxylate on C18 columns due to the steric shielding of the bromine on the fused ring system versus the ester position.

    • Fragmentation Ratio: The target molecule (Ester at C3) loses the ethoxy group more readily than the isomer where the ester is at C6, due to electronic conjugation with the bridgehead nitrogen [1].

Hydrolysis Products
  • Impurity: 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylic acid.[3][4][5]

  • Detection: Look for m/z 242/244 (

    
    ).
    
  • Cause: Moisture in the sample or prolonged storage in protic solvents.

Experimental Protocol

Objective: Quantify purity and confirm identity of Lot #X.

  • Preparation: Dissolve 1 mg of solid sample in 1 mL DMSO (Stock). Dilute 10

    
    L of Stock into 990 
    
    
    
    L of 50:50 ACN:Water.
  • System Check: Inject a blank (ACN:Water) to ensure no carryover.

  • Acquisition:

    • Inject 2

      
      L of sample.
      
    • Run the gradient (5-95% B over 5 min).

    • Collect MS data from 100-1000 m/z.

  • Data Processing:

    • Extract Ion Chromatogram (XIC) for m/z 269.9-270.1.

    • Verify the companion peak at m/z 271.9-272.1 is present at ~98-100% relative intensity.

    • Check for m/z 242 (Acid impurity).

  • Reporting: Report Area% purity based on UV (254 nm) and confirm identity via MS parent ion matching.

References

  • PubChem. (2025).[6] Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate (Compound). National Library of Medicine. [Link]

  • Moustafa, M. S., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]

  • Salem, M. A. I., et al. (2014).[7] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones and Thiazolo[3,2-a]Pyrimidines. International Journal of Materials and Chemistry. [Link]

Sources

Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate as a Pharmaceutical Intermediate

Strategic Scaffold for ATP-Competitive Kinase Inhibitor Discovery

Executive Summary

Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 1027511-41-6) represents a high-value heterocyclic scaffold in modern medicinal chemistry. Structurally bioisosteric to the purine core of ATP, this intermediate is pivotal in the synthesis of Type I and Type II kinase inhibitors targeting oncology pathways, including CDK4/6 , B-Raf , Trk , and PI3K .

Its utility stems from its orthogonal functionalization potential:

  • C3-Ester: A stable "anchor" that modulates solubility and lipophilicity, easily converted to amides for hydrogen-bond interactions within the kinase hinge region.

  • C6-Bromine: A reactive "handle" for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid generation of Structure-Activity Relationship (SAR) libraries to probe the solvent-exposed regions of the ATP binding pocket.

Chemical Profile & Specifications

PropertySpecification
IUPAC Name Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
CAS Number 1027511-41-6
Molecular Formula C₉H₈BrN₃O₂
Molecular Weight 270.08 g/mol
Appearance Off-white to cream crystalline powder
Melting Point 141.5 – 147.5 °C
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in Ethanol
Purity Standard ≥98.0% (HPLC)
Storage Inert atmosphere, 2-8°C (Hydrolysis sensitive)

Synthetic Utility & Mechanism

The pyrazolo[1,5-a]pyrimidine core is a "privileged structure" in drug discovery.[1] Its bridgehead nitrogen allows it to mimic the N-9 position of purine, while the C3-substituent often interacts with the gatekeeper residue in kinase active sites.

Mechanistic Role in Drug Design
  • Hinge Binding: The N1 and N4 nitrogens (and substituents at C3) typically form critical hydrogen bonds with the kinase hinge region (e.g., Valine or Leucine residues).

  • Selectivity Tuning: The C6-position projects vectors into the solvent-accessible region or the hydrophobic back-pocket, depending on the kinase conformation. The bromine atom at this position is essential for attaching aryl/heteroaryl tails that confer selectivity against off-target kinases.

Experimental Protocol: Self-Validating Synthesis

Note: While post-cyclization bromination is possible, it often suffers from regioselectivity issues due to the deactivating ester group. The most robust route builds the bromine into the ring during cyclization.

Reaction Scheme

Precursors: Ethyl 5-amino-1H-pyrazole-4-carboxylate + 2-Bromomalonaldehyde.[2][3]

Step-by-Step Methodology

1. Preparation of Precursor (In Situ or Isolated)

  • Reagents: Ethyl 5-amino-1H-pyrazole-4-carboxylate (1.0 eq), 2-Bromomalonaldehyde (1.1 eq), Glacial Acetic Acid (Solvent).

  • Expert Insight: If 2-bromomalonaldehyde is unavailable due to stability, generate it in situ from 2-bromo-1,1,3,3-tetraethoxypropane via acid hydrolysis immediately prior to condensation.

2. Cyclization (Condensation)

  • Setup: 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Procedure:

    • Dissolve Ethyl 5-amino-1H-pyrazole-4-carboxylate (10 mmol) in Ethanol (20 mL) and Acetic Acid (5 mL).

    • Add 2-Bromomalonaldehyde (11 mmol) dropwise at room temperature.

    • Heat the mixture to reflux (80°C) for 4–6 hours.

    • Validation Point: Monitor via TLC (Hexane:EtOAc 3:1). The starting amine (polar, lower R_f) should disappear, replaced by a highly fluorescent spot (UV 254nm) of the product.

3. Work-up & Purification

  • Cooling: Allow reaction to cool to room temperature. The product often crystallizes directly from the reaction mixture upon cooling.

  • Isolation: Filter the precipitate. Wash the cake with cold ethanol (2 x 10 mL) to remove unreacted aldehyde.

  • Recrystallization: If purity is <98%, recrystallize from hot Ethanol/DMF (9:1).

  • Yield: Typical yields range from 75–85%.

Analytical Validation (Self-Check)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.60 (s, 1H): H-7 (Deshielded by bridgehead N).

    • δ 8.95 (s, 1H): H-5 (Adjacent to Br).

    • δ 8.55 (s, 1H): H-2 (Pyrazole ring).

    • δ 4.30 (q, 2H) & 1.35 (t, 3H): Ethyl ester protons.

    • Absence of broad singlet (~5-6 ppm) confirms consumption of the NH₂ group.

Functionalization & SAR Workflow

The following diagram illustrates the divergent synthesis pathways available from this intermediate.

G Start Ethyl 6-bromopyrazolo[1,5-a] pyrimidine-3-carboxylate Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Start->Suzuki C-Br Reactivity Hydrolysis Hydrolysis (LiOH, THF/H2O) Start->Hydrolysis Ester Cleavage Target1 6-Aryl Derivatives (Kinase Selectivity) Suzuki->Target1 Target1->Hydrolysis Library Expansion Acid Carboxylic Acid Intermediate Hydrolysis->Acid Amide Amide Coupling (HATU, R-NH2) Acid->Amide Target2 3-Carboxamide Derivatives (Hinge Binder) Amide->Target2

Figure 1: Divergent synthetic workflow. The C6-bromide allows for early-stage diversification (Suzuki), while the C3-ester serves as a precursor for late-stage pharmacophore installation.

Applications in Drug Discovery[3][6][7]

Case Study: B-Raf and CDK Inhibition

Research indicates that the pyrazolo[1,5-a]pyrimidine scaffold is effective in overcoming resistance mutations in B-Raf (V600E) and CDK4/6 driven tumors.

  • Mechanism: The planar bicyclic system occupies the adenine pocket.

  • Optimization: Substitution at the 6-position (via the bromine handle) with a pyridine or pyrazole moiety often improves solubility and metabolic stability compared to the parent phenyl rings.

Comparison to Alternative Scaffolds
FeaturePyrazolo[1,5-a]pyrimidinePyrazolo[1,5-a]pyridineImidazo[1,2-b]pyridazine
H-Bond Acceptors 3 (N1, N4, Ester)2 (N1, Ester)3 (N1, N4, Ester)
Solubility ModerateLowHigh
Metabolic Stability High (pyrimidine ring)ModerateModerate (prone to oxidation)

Safety & Handling

  • Hazard Identification: Irritant (Skin/Eye).

  • Precursor Warning: 2-Bromomalonaldehyde is a lachrymator and skin sensitizer. Handle in a fume hood. Hydrazine (used in precursor synthesis) is a suspected carcinogen; use appropriate PPE (double nitrile gloves).

  • Waste Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

  • Synthesis & CDK Inhibition

    • Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor.
  • Regioselective Halogenation

    • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii). Royal Society of Chemistry (RSC Advances).
  • Scaffold Utility in Kinase Inhibitors

    • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.[4] PubMed Central (PMC).

  • Chemical Properties & Identifiers

    • Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxyl
  • Suzuki Coupling Applications

    • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.

Sources

reactivity of the Bromine Atom in Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity profile of Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate , a critical intermediate in the synthesis of kinase inhibitors (e.g., CDK, PI3K) and other bioactive heterocycles.[1]

Content Type: Technical Guide | Version: 1.0 Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Executive Summary & Chemical Architecture

Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate (hereafter Compound 1 ) represents a "privileged scaffold" in medicinal chemistry. Its utility stems from the orthogonal reactivity of its functional handles.[1] While the C3-ester provides an electrophilic center for cyclization or functional group interconversion, the C6-bromine atom serves as a robust handle for Palladium-catalyzed cross-coupling reactions.

Crucially, the reactivity of the C6-Br bond is governed by the unique electronic distribution of the pyrazolo[1,5-a]pyrimidine fused system.[1] Unlike the C7 or C5 positions, which are highly electron-deficient and susceptible to Nucleophilic Aromatic Substitution (


), the C6 position is electronically distinct, behaving more like an aryl bromide.[1] This allows for highly selective functionalization.
Structural Reactivity Map

The following diagram illustrates the divergent reactivity pathways available to Compound 1, highlighting the specificity of the C6-Br bond.[1]

ReactivityMap Core Ethyl 6-bromopyrazolo [1,5-a]pyrimidine-3-carboxylate Suzuki Suzuki-Miyaura Coupling (Biaryl Formation) Core->Suzuki Pd(0), Ar-B(OH)2 Sonogashira Sonogashira Coupling (Alkynylation) Core->Sonogashira Pd(0)/Cu(I), Alkyne Buchwald Buchwald-Hartwig (C-N Bond Formation) Core->Buchwald Pd(0), Amine, Base SNAr SNAr Resistance (Inert at C6) Core->SNAr Nucleophiles (No Reaction)

Figure 1: Divergent reactivity profile of the C6-Br handle.[1] Note the orthogonality to


 pathways.

Mechanistic Insight: The C6-Br Anomaly

To optimize reactions with Compound 1, one must understand the electronics of the pyrazolo[1,5-a]pyrimidine ring:

  • Bridgehead Nitrogen Influence: The bridgehead nitrogen (N1) donates electron density into the 5-membered ring but pulls density from the 6-membered ring.

  • Positional Electronics:

    • C7 & C5 (Alpha/Gamma to N): These positions are highly electron-deficient. If a leaving group (e.g., Cl) were present here, it would be rapidly displaced by nucleophiles via

      
      .[1]
      
    • C6 (Beta to N): This position is less electron-deficient, analogous to the meta position in pyridine.[1] Consequently, the C6-Br bond is resistant to direct nucleophilic displacement but is ideally activated for oxidative addition by Palladium(0) species.[1]

Implication for Protocol Design: You do not need to protect the C3-ester during C6 cross-coupling. However, if your molecule contains a C7-halide, you must perform


 at C7 before attempting Pd-coupling at C6, or use highly specific catalysts, as C7-Cl is often more labile than C6-Br under basic conditions due to the elimination-addition pathway risks.

Primary Reactivity: Suzuki-Miyaura Coupling

The most reliable transformation for Compound 1 is the Suzuki-Miyaura coupling to install aryl or heteroaryl groups. This is the primary route for synthesizing CDK and PI3K inhibitors.[1]

Optimized Protocol

Objective: Synthesis of 6-aryl derivatives.

ParameterStandard ConditionOptimization for Steric Bulk
Catalyst

(5 mol%)

or

/XPhos
Base

(2.0 eq)

or

Solvent DME/Water (4:[1]1) or 1,4-Dioxane/WaterToluene/Water (with Tricyclohexylphosphine)
Temperature 80–100 °C100–110 °C (Microwave: 120 °C, 20 min)
Step-by-Step Methodology

Based on workflows validated in CDK inhibitor synthesis (See Ref 1).

  • Preparation: In a microwave vial or round-bottom flask, charge Compound 1 (1.0 eq), the appropriate Aryl Boronic Acid (1.2 eq), and

    
      (2.0 eq).
    
  • Solvation: Add degassed 1,2-Dimethoxyethane (DME) and water (4:1 ratio). Tip: Degassing is critical to prevent homocoupling of the boronic acid.[1]

  • Catalyst Addition: Add

    
      (5 mol%) under a stream of nitrogen.[1] Seal the vessel immediately.
    
  • Reaction:

    • Thermal: Heat to reflux (approx. 85 °C) for 4–12 hours.

    • Microwave: Irradiate at 120 °C for 20–30 minutes.

  • Work-up: Dilute with ethyl acetate, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Self-Validating Check:

  • TLC Monitoring: The starting bromide (Compound 1) is less polar than the biaryl product.[1] If the starting material persists, add 2 mol% additional catalyst and check the pH of the aqueous layer (must remain >9).[1]

Secondary Reactivity: Sonogashira Coupling[1]

The C6-Br position is also amenable to alkynylation, useful for introducing rigid spacers or "molecular wire" motifs found in fluorescent sensors and specific kinase probes.[1]

Optimized Protocol

Objective: Installation of terminal alkynes at C6.

ParameterCondition
Catalyst

(5 mol%)
Co-Catalyst CuI (2–5 mol%)
Base/Solvent

(Excess) or DMF/

(5:[1]1)
Atmosphere Strictly Inert (Ar or

)
Step-by-Step Methodology

Derived from protocols for diazenyl-pyrazolo[1,5-a]pyrimidines (See Ref 2).

  • Charge: Combine Compound 1 (1.0 eq), CuI (5 mol%), and

    
      (5 mol%) in a dry pressure tube.
    
  • Inert Cycle: Evacuate and backfill with Argon (3 cycles).

  • Addition: Add anhydrous DMF and Triethylamine (3.0 eq). Then, add the Terminal Alkyne (1.2 eq) via syringe.[1]

  • Reaction: Stir at 60–80 °C for 2–6 hours. Note: Higher temperatures may promote alkyne dimerization (Glaser coupling).[1]

  • Work-up: Filter through a Celite pad to remove Pd/Cu residues. Dilute filtrate with water and extract with DCM.

  • Purification: Silica gel chromatography.

Troubleshooting & Critical Controls

Catalyst Poisoning

The pyrazolo[1,5-a]pyrimidine scaffold contains multiple nitrogen atoms capable of coordinating to Palladium.[1] If conversion stalls:

  • Switch Ligand: Use bidentate ligands like dppf or bulky monodentate ligands like XPhos to prevent catalyst deactivation by the substrate nitrogens.[1]

  • Increase Temperature: Microwave irradiation often overcomes the activation energy barrier imposed by coordination.[1]

Regioselectivity (If C7-Cl is present)

If working with a derivative that has both C6-Br and C7-Cl:

  • C7-Cl reacts via

    
     (Nucleophilic Substitution) with amines/alkoxides at Room Temperature.
    
  • C6-Br reacts via Pd-coupling at Elevated Temperatures (>80 °C).

  • Rule: Perform

    
     first.[1][2] The electron-rich amine introduced at C7 will deactivate the ring slightly, but modern Pd-catalysts (e.g., Buchwald G3 precatalysts) can still couple the C6-Br efficiently.[1]
    

References

  • Synthesis and Biological Evaluation as CDKs Inhibitor. Title: Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. Source: ResearchGate (2025).[1] URL:

  • Sonogashira Coupling on Pyrazolo[1,5-a]pyrimidine. Title: Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction.[2][3] Source: PubMed / ChemBioChem (2022).[1] URL:

  • General Scaffold Synthesis & PI3K Inhibitors. Title: Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Source: PMC (NIH).[1] URL:

  • Compound Data & Properties. Title: Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate (PubChem CID 12208504).[4] Source: PubChem.[1][4] URL:[1]

Sources

The Chemical Duality of Pyrazolo[1,5-a]pyrimidines: A Technical Guide to Electrophilic and Nucleophilic Hotspots

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold of Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine core, a fused heterocyclic system comprising a pyrazole and a pyrimidine ring, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and rich electronic landscape offer a versatile platform for the development of a diverse array of functionalized molecules.[2][3] This guide provides an in-depth exploration of the electrophilic and nucleophilic reactivity of the pyrazolo[1,5-a]pyrimidine ring system, offering a roadmap for researchers, scientists, and drug development professionals to strategically modify this potent core. Understanding the inherent electronic biases within this scaffold is paramount to designing rational synthetic routes and unlocking its full potential in various applications, from targeted cancer therapies to novel organic electronics.[3][4]

Electronic Architecture: Unveiling the Sites of Reactivity

The reactivity of the pyrazolo[1,5-a]pyrimidine nucleus is governed by the distribution of electron density across its bicyclic framework. The fusion of the electron-rich pyrazole ring with the electron-deficient pyrimidine ring creates a unique electronic environment with distinct sites susceptible to either electrophilic or nucleophilic attack.

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties of this heterocyclic system. These studies consistently reveal a significant polarization of electron density. The pyrazole moiety, particularly the C3 position, exhibits a high electron density, rendering it the primary site for electrophilic attack . Conversely, the pyrimidine ring, being electron-deficient, is predisposed to nucleophilic substitution , with the C5 and C7 positions being the most electrophilic carbons.[5]

The following diagram illustrates the general reactivity map of the pyrazolo[1,5-a]pyrimidine core, highlighting the key sites for electrophilic and nucleophilic functionalization.

G cluster_0 Pyrazolo[1,5-a]pyrimidine Core cluster_1 Reactivity Core Pyrazolo[1,5-a]pyrimidine N1 N1 C2 C2 C3 C3 N4 N4 C4a C4a C5 C5 C6 C6 C7 C7 N8 N8 C8a C8a Electrophilic Electrophilic Attack (High Electron Density) Electrophilic->C3 Primary Site Electrophilic->C6 Secondary Site Nucleophilic Nucleophilic Attack (Electron Deficient) Nucleophilic->C5 Primary Site Nucleophilic->C7 Primary Site

Caption: Reactivity map of the pyrazolo[1,5-a]pyrimidine core.

Part 1: The Nucleophilic Soul - Taming the Electron-Rich Pyrazole Ring

The pyrazole moiety of the pyrazolo[1,5-a]pyrimidine system is the hub of nucleophilic character, readily engaging with a variety of electrophiles. This reactivity is primarily centered at the C3 position, with the C6 position acting as a secondary, less reactive site.

Halogenation: A Gateway to Further Functionalization

Electrophilic halogenation is a cornerstone reaction for modifying the pyrazolo[1,5-a]pyrimidine scaffold, providing valuable handles for subsequent cross-coupling reactions. The regioselectivity of halogenation is highly dependent on the reaction conditions and the nature of the halogenating agent.

Key Experimental Insights:

  • C3-Selective Halogenation: The C3 position is the most susceptible to electrophilic halogenation. Reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS) are commonly employed to introduce bromine, chlorine, and iodine, respectively, at this position with high regioselectivity.[6]

  • Influence of Substituents: The electronic nature of substituents on the pyrazolo[1,5-a]pyrimidine ring can influence the rate and outcome of halogenation. Electron-donating groups generally enhance the reactivity of the ring towards electrophilic attack.

Table 1: Comparison of Halogenation Conditions for Pyrazolo[1,5-a]pyrimidines

Halogenating AgentTarget PositionTypical SolventTemperatureYield RangeReference
N-Iodosuccinimide (NIS)C3AcetonitrileRoom Temp80-95%[6]
N-Bromosuccinimide (NBS)C3AcetonitrileRoom Temp85-95%[6]
N-Chlorosuccinimide (NCS)C3Acetonitrile60 °C70-85%[6]

Experimental Protocol: Regioselective C3-Iodination

  • To a solution of the pyrazolo[1,5-a]pyrimidine (1.0 mmol) in acetonitrile (10 mL), add N-iodosuccinimide (1.1 mmol).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the C3-iodinated pyrazolo[1,5-a]pyrimidine.

Nitration: Introducing the Nitro Group

Nitration of pyrazolo[1,5-a]pyrimidines introduces a versatile nitro group that can be further transformed into other functional groups, such as amines. The regioselectivity of nitration is highly dependent on the nitrating agent and reaction conditions.[7]

Causality Behind Experimental Choices:

  • Mixed Acid Conditions (HNO₃/H₂SO₄): This strong nitrating medium typically favors substitution at the most electron-rich C3 position.[7]

  • Milder Conditions (e.g., Acyl Nitrates): Under less acidic conditions, substitution at the C6 position can be observed, highlighting the subtle interplay of electronic and steric factors.[7]

Vilsmeier-Haack Formylation and Friedel-Crafts Acylation: Carbon-Carbon Bond Formation

The introduction of formyl and acyl groups at the C3 position can be achieved through Vilsmeier-Haack and Friedel-Crafts reactions, respectively. These reactions provide a direct route to pyrazolo[1,5-a]pyrimidine aldehydes and ketones, which are valuable intermediates for further synthetic transformations.

The Vilsmeier-Haack reaction, employing a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is a classic method for formylating electron-rich heterocycles.[8][9][10] While Friedel-Crafts acylation of pyrazoles can be challenging due to the basicity of the nitrogen atoms, which can coordinate with the Lewis acid catalyst, successful acylations of pyrazolo[1,5-a]pyrimidines at the C3 position have been reported.[11][12][13]

Part 2: The Electrophilic Side - Targeting the Electron-Deficient Pyrimidine Ring

The pyrimidine portion of the pyrazolo[1,5-a]pyrimidine scaffold is electron-deficient and thus susceptible to nucleophilic attack, particularly at the C5 and C7 positions. This reactivity is significantly enhanced by the presence of a good leaving group, typically a halogen, at these positions.

Nucleophilic Aromatic Substitution (SNA_r_): A Versatile Functionalization Strategy

The displacement of halides at the C5 and C7 positions by a variety of nucleophiles is a powerful and widely used method for the synthesis of diverse pyrazolo[1,5-a]pyrimidine derivatives.[2]

Key Factors Influencing Reactivity:

  • Leaving Group Ability: The reactivity follows the order I > Br > Cl > F.

  • Nucleophile Strength: Stronger nucleophiles react more readily.

  • Solvent and Temperature: Polar aprotic solvents and elevated temperatures generally favor the reaction.

Experimental Protocol: Synthesis of a 7-Aminopyrazolo[1,5-a]pyrimidine

  • In a sealed tube, dissolve 7-chloro-pyrazolo[1,5-a]pyrimidine (1.0 mmol) and the desired amine (1.2 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol (5 mL).

  • Add a base, such as triethylamine (1.5 mmol) or potassium carbonate (1.5 mmol), to the mixture.

  • Heat the reaction mixture to 80-120 °C for 4-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Collect the resulting precipitate by filtration or extract the aqueous layer with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

G cluster_0 Nucleophilic Aromatic Substitution Workflow Start 7-Halopyrazolo[1,5-a]pyrimidine Reagents Nucleophile (e.g., Amine, Alcohol, Thiol) Base (e.g., K2CO3, Et3N) Solvent (e.g., DMF, EtOH) Start->Reagents 1. Add Conditions Heat (80-120 °C) Reagents->Conditions 2. Apply Reaction SNAr Reaction Workup Aqueous Workup Extraction/Filtration Reaction->Workup 3. Process Purification Recrystallization or Column Chromatography Workup->Purification 4. Purify Product 7-Substituted Pyrazolo[1,5-a]pyrimidine Purification->Product

Caption: General workflow for nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions: Expanding the Synthetic Toolbox

The halogenated pyrazolo[1,5-a]pyrimidines serve as excellent precursors for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][14][15] These reactions enable the introduction of a wide range of aryl, heteroaryl, amino, and alkynyl substituents at the C3, C5, and C7 positions, dramatically increasing the structural diversity of accessible pyrazolo[1,5-a]pyrimidine derivatives.[16][17]

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions on Pyrazolo[1,5-a]pyrimidines

Reaction NameCoupling PartnersCatalyst/Ligand SystemTypical PositionReference
Suzuki-MiyauraHalide + Boronic Acid/EsterPd(PPh₃)₄, PdCl₂(dppf)C3, C5, C7[17]
Buchwald-HartwigHalide + AminePd₂(dba)₃ / XPhos, BINAPC5, C7[14]
SonogashiraHalide + Terminal AlkynePdCl₂(PPh₃)₂ / CuIC3, C5, C7[2]

Conclusion: A Scaffold of Endless Possibilities

The pyrazolo[1,5-a]pyrimidine core is a testament to the rich and tunable reactivity of heterocyclic systems. Its distinct electrophilic and nucleophilic sites, governed by the interplay of the fused pyrazole and pyrimidine rings, provide a predictable and exploitable framework for synthetic chemists. By understanding the underlying electronic principles and leveraging a diverse array of synthetic methodologies—from classical electrophilic substitutions to modern palladium-catalyzed cross-couplings—researchers can unlock the vast potential of this privileged scaffold. This guide serves as a foundational resource, empowering scientists and drug developers to rationally design and synthesize novel pyrazolo[1,5-a]pyrimidine derivatives with tailored properties for a wide range of applications.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. [Link]

  • Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. ResearchGate. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. [Link]

  • Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega. [Link]

  • Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Tetrahedron Letters. [Link]

  • Vilsmeier–Haack formylation of acetonitrile revisited: Synthesis of novel pyrazolo[1,5‐a]pyrimidines and triazolo[1,5‐a]pyrimidine. Journal of Heterocyclic Chemistry. [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c), 1,2,4-triazolo[1,5-a]pyrimidine (5d), benzo[4][18]imidazo[1,2-a]pyrimidine (5e), and pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine (5f). ResearchGate. [Link]

  • Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. ResearchGate. [Link]

  • Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Canadian Journal of Chemistry. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. BIOENGINEER.ORG. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. [Link]

  • Palladium-catalyzed Suzuki–Miyaura and Buchwald–Hartwig cross-coupling reactions towards the synthesis of pharmacologically potent pyrimidine-based molecules. ResearchGate. [Link]

  • Access to Pyrazolo[1,5‑a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. Organic Letters. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. ChemRxiv. [Link]

  • Nucleophilic Substitution Reactions. SlideShare. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Molecules. [Link]

  • Preparation of some new pyrazolo[1,5-a]pyrimidines and evaluation of their antioxidant, antibacterial (MIC and ZOI) activities. ResearchGate. [Link]

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances. [Link]

  • Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. ResearchGate. [Link]

  • Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube. [Link]

  • Experiment 14: Friedel-Crafts Acylation. YouTube. [Link]

Sources

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Motif for Targeting a Spectrum of Human Diseases

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Versatile Chemistry and Broad Biological Promise of Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine nucleus, a fused heterocyclic system comprising a pyrazole and a pyrimidine ring, stands as a cornerstone in modern medicinal chemistry.[1][2][3] Its rigid, planar structure provides an ideal scaffold for the development of highly specific and potent inhibitors for a multitude of biological targets.[2] This versatility has led to the exploration of pyrazolo[1,5-a]pyrimidine derivatives across a wide range of therapeutic areas, including oncology, inflammation, infectious diseases, and neurodegenerative disorders.[1][2][4][5][6][7] The significance of this scaffold is underscored by the fact that two of the three FDA-approved drugs for NTRK fusion cancers feature a pyrazolo[1,5-a]pyrimidine core.[4][8] This guide will provide a comprehensive overview of the key therapeutic targets of pyrazolo[1,5-a]pyrimidine derivatives, delve into the mechanistic insights that drive their activity, and present detailed experimental workflows for their evaluation.

Part 1: Dominance in Oncology: A Kinase-Centric Approach

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1][9] Pyrazolo[1,5-a]pyrimidines have emerged as a particularly successful class of protein kinase inhibitors (PKIs), acting as both ATP-competitive and allosteric modulators of kinase activity.[1][9]

Tropomyosin Receptor Kinases (Trks): A Beacon of Success

Tropomyosin receptor kinases (TrkA, TrkB, and TrkC), encoded by the NTRK1, NTRK2, and NTRK3 genes respectively, are transmembrane receptor tyrosine kinases that play a crucial role in cellular signaling pathways.[4][8] Chromosomal rearrangements leading to NTRK gene fusions are oncogenic drivers in a wide range of solid tumors. Pyrazolo[1,5-a]pyrimidine-based Trk inhibitors have demonstrated remarkable clinical success.[4][8][10]

  • Marketed Drugs: Larotrectinib and Entrectinib, both first-generation Trk inhibitors, and the second-generation inhibitor Repotrectinib, all feature the pyrazolo[1,5-a]pyrimidine scaffold and are approved for the treatment of NTRK fusion-positive cancers.[4][8][10]

  • Mechanism of Action: These inhibitors typically bind to the ATP-binding pocket of the Trk kinase domain, preventing the phosphorylation and activation of downstream signaling pathways such as the MAPK and PI3K pathways, which are critical for cell proliferation and survival. The pyrazolo[1,5-a]pyrimidine moiety is often essential for forming a hinge interaction with the Met592 residue in the kinase domain, a key determinant of binding affinity.[4]

Diagram 1: Generalized Signaling Pathway of Trk Receptors and Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives

Trk_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Trk_Receptor Trk Receptor Dimerization Dimerization & Autophosphorylation Trk_Receptor->Dimerization Activates Neurotrophin Neurotrophin Neurotrophin->Trk_Receptor Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR PLCg_Pathway PLCγ Pathway Dimerization->PLCg_Pathway Pyrazolo_Derivative Pyrazolo[1,5-a]pyrimidine Derivative Pyrazolo_Derivative->Dimerization Inhibits Cell_Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT_mTOR->Cell_Proliferation PLCg_Pathway->Cell_Proliferation

Caption: Inhibition of Trk signaling by pyrazolo[1,5-a]pyrimidine derivatives.

Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle

CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer.[11] Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of several CDKs, including CDK1, CDK2, and CDK9.[1][11][12]

  • Mechanism of Action: By inhibiting CDKs, these compounds can induce cell cycle arrest and apoptosis in cancer cells. For instance, inhibition of CDK9, a key regulator of transcription, can lead to the downregulation of anti-apoptotic proteins like Mcl-1.[12] BS-194, a pyrazolo[1,5-a]pyrimidine-derived compound, is a selective and potent inhibitor of CDK2, CDK1, CDK5, CDK7, and CDK9, and has demonstrated antitumor effects in human tumor xenografts.[11]

Pim-1 Kinase: A Proto-Oncogene Target

Pim-1 is a serine/threonine kinase that is overexpressed in many human cancers and plays a role in cell survival and proliferation.[13][14][15] Pyrazolo[1,5-a]pyrimidines have been identified as potent and selective inhibitors of Pim-1.[13][14][15]

  • Cellular Effects: Inhibition of Pim-1 by these derivatives has been shown to suppress the phosphorylation of the pro-apoptotic protein BAD, a known substrate of Pim-1, leading to decreased cell survival.[13][14][15]

Other Key Kinase Targets in Oncology

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for its adaptation to target a range of other kinases implicated in cancer, including:

  • EGFR, B-Raf, and MEK: Derivatives targeting these kinases have shown promise in the treatment of non-small cell lung cancer (NSCLC) and melanoma.[1][2][9]

  • PI3Kδ: Selective inhibitors of PI3Kδ are being investigated for the treatment of inflammatory and autoimmune diseases, as well as certain cancers.[16]

Table 1: Representative Pyrazolo[1,5-a]pyrimidine Derivatives and their Oncological Kinase Targets

Derivative ClassTarget Kinase(s)Reported IC50 ValuesTherapeutic IndicationReference(s)
LarotrectinibTrkA, TrkB, TrkC~1-11 nMNTRK fusion-positive solid tumors[4][8]
EntrectinibTrkA, TrkB, TrkC, ROS1, ALK~1.7-12 nM (Trks)NTRK fusion-positive solid tumors, ROS1-positive NSCLC[4][8]
RepotrectinibTrkA, TrkB, TrkC, ROS1, ALKSub-nanomolarNTRK fusion-positive solid tumors, ROS1-positive NSCLC[4][8]
BS-194 (4k)CDK1, CDK2, CDK93-90 nMVarious Cancers[11]
Pim-1 InhibitorsPim-1, Flt-3Nanomolar rangeCancers with abnormal cell growth[13][14]

Experimental Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a generalized workflow for assessing the inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives against a target kinase.

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound in a suitable buffer (e.g., 1% DMSO in kinase buffer).

    • Prepare a solution of the target kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer) in the kinase buffer.

  • Assay Procedure:

    • Add the test compound dilutions to a 384-well microplate.

    • Add the kinase/antibody/tracer mixture to the wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Part 2: Quelling the Fire: Targeting Inflammatory Pathways

Chronic inflammation is a driver of numerous diseases, including inflammatory bowel disease, rheumatoid arthritis, and psoriasis.[2] Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant anti-inflammatory properties, primarily through the modulation of key signaling pathways.[2][4]

Mitogen-Activated Protein Kinases (MAPKs): Key Regulators of Inflammation

The MAPK family, including c-Jun N-terminal kinases (JNKs), p38, and extracellular signal-regulated kinase 2 (ERK2), are central to the inflammatory response.[17] Certain pyrazolo[1,5-a]quinazoline derivatives have been identified as ligands for these MAPKs, with a particular affinity for JNK3.[17]

  • Mechanism of Action: By inhibiting these kinases, pyrazolo[1,5-a]pyrimidine derivatives can suppress the production of pro-inflammatory cytokines and mediators.

Diagram 2: Experimental Workflow for Assessing Anti-inflammatory Activity

Anti_Inflammatory_Workflow Cell_Culture Cell Culture (e.g., THP-1 monocytes) Stimulation Stimulation with LPS Cell_Culture->Stimulation Treatment Treatment with Pyrazolo[1,5-a]pyrimidine Derivatives Stimulation->Treatment NFkB_Assay NF-κB Activity Assay (e.g., Luciferase Reporter) Treatment->NFkB_Assay Cytokine_Analysis Cytokine Analysis (e.g., ELISA for TNF-α, IL-6) Treatment->Cytokine_Analysis Data_Analysis Data Analysis (IC50 Determination) NFkB_Assay->Data_Analysis Cytokine_Analysis->Data_Analysis

Caption: Workflow for evaluating the anti-inflammatory effects of pyrazolo[1,5-a]pyrimidine derivatives.

Part 3: Combating Microbial Threats: Novel Antimicrobial Mechanisms

The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents with novel mechanisms of action. Pyrazolo[1,5-a]pyrimidine derivatives have shown promise as antibacterial and antifungal agents.[18][19][20][21]

RNA Polymerase and MurA: Unconventional Bacterial Targets
  • RNA Polymerase Inhibition: Some pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit bacterial RNA polymerase, a crucial enzyme for bacterial survival.[18]

  • MurA Inhibition: Recent studies have identified arylazopyrazolo[1,5-a]pyrimidines as potent inhibitors of MurA, an enzyme involved in the early stages of peptidoglycan biosynthesis.[21]

Antibiofilm and Anti-Quorum Sensing Activity

Beyond direct bactericidal or bacteriostatic effects, some pyrazolo[1,5-a]pyrimidine derivatives exhibit antibiofilm and anti-quorum sensing activities, which are important for combating chronic and persistent infections.[5]

Experimental Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation:

    • Prepare a serial two-fold dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth).

    • Prepare a standardized inoculum of the target bacterial strain.

  • Inoculation:

    • Inoculate each well of a 96-well microplate with the bacterial suspension, except for the sterility control wells.

    • Add the test compound dilutions to the appropriate wells. Include positive (growth) and negative (no growth) controls.

  • Incubation:

    • Incubate the microplate at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Reading:

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Part 4: A Glimmer of Hope for Neurodegenerative Diseases

The application of pyrazolo[1,5-a]pyrimidine derivatives is also being explored in the context of neurodegenerative diseases like Alzheimer's disease.[6][22]

Microtubule Stabilization: A Potential Therapeutic Avenue

While the research is still in its early stages, some related triazolo[1,5-a]pyrimidines have been identified as microtubule-stabilizing agents.[7][23] Microtubule dysfunction is a key pathological feature of several neurodegenerative disorders, and compounds that can normalize microtubule dynamics are of significant therapeutic interest.

Part 5: Future Directions and Drug Development Considerations

Despite the significant progress made, challenges remain in the development of pyrazolo[1,5-a]pyrimidine-based therapeutics.

  • Overcoming Drug Resistance: The emergence of resistance mutations in target kinases is a significant clinical challenge.[1][4][9] The development of next-generation inhibitors that can overcome these mutations is a key research focus.

  • Improving Selectivity and Bioavailability: Enhancing the selectivity of these compounds for their intended targets is crucial to minimize off-target effects and toxicity.[1][9] Furthermore, optimizing pharmacokinetic properties to improve oral bioavailability is essential for clinical success.[11]

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel therapeutics. Its remarkable versatility has allowed for the development of potent and selective inhibitors for a diverse range of targets, leading to significant clinical breakthroughs, particularly in the field of oncology. As our understanding of the complex signaling networks that drive human diseases continues to grow, the rational design and synthesis of new pyrazolo[1,5-a]pyrimidine derivatives will undoubtedly continue to yield innovative and impactful medicines.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH.
  • Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflamm
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed.
  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. PubMed.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]Pyrimidines and (4-Hydroxy-6-Trifluoromethylpyrimidin-2-Yl) Guanidines. ProQuest.
  • Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. MDPI.
  • Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused deriv
  • Full article: Synthesis and biological evaluation of aryl derivatives of isoxazole pyrazolo[1,5-a] pyrimidines as anticancer agents. Taylor & Francis.
  • Synthesis and Antimicrobial Evaluation of Some New Pyrazolo[1,5-a]pyrimidine and Pyrazolo[1,5-c]triazine Derivatives Containing Sulf
  • Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking.
  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC.
  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. MDPI.
  • (PDF) In vitro enzymatic evaluation of some pyrazolo[1,5‐a]pyrimidine derivatives: Design, synthesis, antioxidant, anti‐diabetic, anti‐Alzheimer, and anti‐arthritic activities with molecular modeling simulation.
  • A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administr
  • In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simul
  • Microtubule-Stabilizing 1,2,4-Triazolo[1,5- a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure-Activity Insights. PubMed.
  • Microtubule-Stabilizing 1,2,4-Triazolo[1,5-a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure–Activity Insights. Journal of Medicinal Chemistry.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)

Sources

The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Analogs of Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate for Researchers, Scientists, and Drug Development Professionals.

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity. This guide provides a deep dive into the synthesis, structure-activity relationships (SAR), and biological evaluation of structural analogs derived from Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate, a key intermediate for generating chemical diversity. With a particular focus on the development of kinase inhibitors, this document serves as a comprehensive resource for professionals engaged in drug discovery and development.

The Pyrazolo[1,5-a]pyrimidine Scaffold: An Overview

The pyrazolo[1,5-a]pyrimidine core is a bicyclic aromatic heterocycle that has garnered significant attention in pharmaceutical research. Its rigid, planar structure provides a well-defined framework for the spatial orientation of various substituents, facilitating interactions with biological macromolecules. Numerous compounds incorporating this scaffold have entered clinical trials or have been approved for therapeutic use, highlighting its importance in drug design.[1]

Derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antiviral properties.[2][3] A significant portion of research has focused on their potential as protein kinase inhibitors.[2] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The pyrazolo[1,5-a]pyrimidine scaffold can act as an ATP-competitive or allosteric inhibitor of various kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and FMS-like Tyrosine Kinase 3 (FLT3).[2][4][5]

Synthetic Strategies for Generating Structural Analogs

The synthetic versatility of the pyrazolo[1,5-a]pyrimidine core allows for extensive structural modifications. Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate serves as a key building block, with the bromine atom at the C6-position providing a reactive handle for introducing a wide array of substituents.

Synthesis of the Core Scaffold

The foundational Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate can be synthesized through a cyclocondensation reaction. A common method involves the reaction of an aminopyrazole derivative with a β-dicarbonyl compound or its equivalent. For instance, the reaction of 5-amino-1H-pyrazole-4-ethyl-carboxylate with 2-bromo-malonaldehyde, often facilitated by a base and microwave irradiation, yields the desired product.[6]

Diversification at the C6-Position

The bromine atom at the C6-position is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and amino moieties.

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. In the context of Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate, it allows for the introduction of a wide range of aryl and heteroaryl groups at the C6-position. This is crucial for exploring the hydrophobic and aromatic interactions within the binding pockets of target kinases.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a reaction vessel, combine Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.02-0.1 equiv.), and a base, typically an aqueous solution of Na₂CO₃ or K₂CO₃ (2.0-3.0 equiv.).

  • Solvent: Add a suitable solvent system, commonly a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and maintain it under this atmosphere throughout the reaction.

  • Heating: Heat the reaction mixture to a temperature ranging from 80 to 120 °C, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl- or 6-heteroaryl-pyrazolo[1,5-a]pyrimidine analog.[6]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. This reaction is instrumental in introducing a variety of primary and secondary amines at the C6-position of the pyrazolo[1,5-a]pyrimidine core, allowing for the exploration of hydrogen bonding and polar interactions with the target protein.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle) (0.01-0.05 equiv.), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP) (0.02-0.1 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.2-2.0 equiv.).

  • Solvent: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Heating: Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 80 to 110 °C. The reaction can also be efficiently carried out using microwave irradiation, which often leads to shorter reaction times.[7]

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to yield the desired 6-amino-pyrazolo[1,5-a]pyrimidine analog.

Synthetic Workflow Diagram

G cluster_0 Core Synthesis cluster_1 C6-Diversification cluster_2 Further Modification A 5-Amino-1H-pyrazole- 4-ethyl-carboxylate C Ethyl 6-bromopyrazolo[1,5-a]pyrimidine- 3-carboxylate (Core Scaffold) A->C Cyclocondensation (Base, Microwave) B 2-Bromo-malonaldehyde B->C F 6-Aryl/Heteroaryl Analogs C->F Suzuki-Miyaura Coupling (Pd catalyst, Base) G 6-Amino Analogs C->G Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base) D Aryl/Heteroaryl Boronic Acid D->F E Primary/Secondary Amine E->G J Carboxylic Acid Analogs F->J 1. LiOH or NaOH 2. Acidification G->J 1. LiOH or NaOH 2. Acidification H Ester Hydrolysis I Amide Coupling K Amide Analogs J->K Amine, Coupling Agent (e.g., HATU, EDCI)

Caption: Synthetic workflow for the generation of diverse pyrazolo[1,5-a]pyrimidine analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on the nature and position of their substituents.[2] The following sections discuss the SAR of analogs of Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate as inhibitors of key cancer-related kinases.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are a family of protein kinases that regulate the cell cycle, and their aberrant activity is a common feature of cancer.[8] Several pyrazolo[1,5-a]pyrimidine-based compounds have been identified as potent CDK inhibitors.[8]

CompoundR Group at C6CDK2 IC₅₀ (nM)CDK1 IC₅₀ (nM)CDK9 IC₅₀ (nM)Reference
BS-194 (4k) Substituted anilino33090[8]
Compound 6t Substituted anilino90--[5][9]
Compound 6s Substituted anilino230--[5][9]

Key SAR Insights for CDK Inhibition:

  • C6-Position: The introduction of substituted anilino groups at the C6-position appears to be crucial for potent CDK inhibition. The nature of the substituents on the aniline ring can significantly modulate the inhibitory activity.

  • Other Positions: Modifications at other positions of the pyrazolo[1,5-a]pyrimidine core also play a role in determining the potency and selectivity of CDK inhibition.

Inhibition of CDKs by these compounds leads to cell cycle arrest, typically at the G1/S or G2/M phase, and can induce apoptosis in cancer cells.[8]

G Figure 2. Mechanism of action of pyrazolo[1,5-a]pyrimidine CDK inhibitors on the cell cycle. G1 G1 Phase (Cell Growth) S S Phase (DNA Synthesis) G1->S CDK2/Cyclin E G2 G2 Phase (Growth and Preparation for Mitosis) S->G2 CDK2/Cyclin A M M Phase (Mitosis) G2->M CDK1/Cyclin B M->G1 inhibitor Pyrazolo[1,5-a]pyrimidine CDK Inhibitor inhibitor->G1 inhibitor->S inhibitor->G2

Caption: Mechanism of action of pyrazolo[1,5-a]pyrimidine CDK inhibitors.

Tropomyosin Receptor Kinase (Trk) Inhibitors

The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are involved in neuronal development and function. However, chromosomal rearrangements involving the NTRK genes can lead to the expression of fusion proteins with oncogenic activity.[10] Pyrazolo[1,5-a]pyrimidines have emerged as a prominent scaffold for the development of Trk inhibitors.[11]

CompoundR Group at C6TrkA IC₅₀ (nM)Reference
Larotrectinib Substituted pyrazole<1[11]
Compound 23 Substituted phenyl0.1 (in KM12 cells)[11]
Compound 24 Substituted phenyl0.2 (in KM12 cells)[11]

Key SAR Insights for Trk Inhibition:

  • Hinge Binding: The pyrazolo[1,5-a]pyrimidine core is thought to form crucial hydrogen bonds with the hinge region of the Trk kinase domain.[11]

  • C6-Substituents: The nature of the substituent at the C6-position significantly influences the potency and selectivity of Trk inhibition. The introduction of specific aryl and heteroaryl moieties can enhance interactions with the active site.[11]

The inhibition of Trk signaling by these compounds can block downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.[10][12]

G Figure 3. Inhibition of the TrkA signaling pathway by pyrazolo[1,5-a]pyrimidine analogs. cluster_downstream Downstream Signaling NGF NGF TrkA TrkA Receptor NGF->TrkA RAS RAS TrkA->RAS PI3K PI3K TrkA->PI3K PLCg PLCγ TrkA->PLCg Inhibitor Pyrazolo[1,5-a]pyrimidine Trk Inhibitor Inhibitor->TrkA RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the TrkA signaling pathway by pyrazolo[1,5-a]pyrimidine analogs.

FMS-like Tyrosine Kinase 3 (FLT3) Inhibitors

Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[13] This makes FLT3-ITD a key therapeutic target. Pyrazolo[1,5-a]pyrimidine derivatives have shown promise as potent and selective FLT3-ITD inhibitors.

Key SAR Insights for FLT3-ITD Inhibition:

  • C6-Substituents: The introduction of specific aryl and heteroaryl groups at the C6-position is critical for achieving high potency against FLT3-ITD.

  • Selectivity: Fine-tuning the substituents on the pyrazolo[1,5-a]pyrimidine core can lead to inhibitors with excellent selectivity for FLT3-ITD over other kinases, which is important for minimizing off-target effects.

Inhibition of the constitutively active FLT3-ITD receptor blocks downstream signaling pathways, such as the STAT5, MAPK, and AKT pathways, leading to the inhibition of proliferation and induction of apoptosis in AML cells.[13]

G Figure 4. Inhibition of the FLT3-ITD signaling pathway in AML. cluster_downstream Downstream Signaling FLT3_ITD FLT3-ITD Receptor (Constitutively Active) STAT5 STAT5 FLT3_ITD->STAT5 RAS RAS FLT3_ITD->RAS PI3K PI3K FLT3_ITD->PI3K Inhibitor Pyrazolo[1,5-a]pyrimidine FLT3-ITD Inhibitor Inhibitor->FLT3_ITD Proliferation AML Cell Proliferation & Survival STAT5->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the FLT3-ITD signaling pathway in AML.

Biological Evaluation

The biological evaluation of novel pyrazolo[1,5-a]pyrimidine analogs is a critical step in the drug discovery process. A tiered approach is typically employed, starting with in vitro assays and progressing to cell-based and in vivo studies for promising candidates.

In Vitro Kinase Assays
  • Objective: To determine the direct inhibitory activity of the synthesized compounds against the target kinase.

  • Methodology: A variety of assay formats can be used, including radiometric assays (e.g., ³²P-ATP filter binding assays), fluorescence-based assays (e.g., FRET or fluorescence polarization), and luminescence-based assays (e.g., Kinase-Glo®). These assays typically involve incubating the recombinant kinase with a substrate, ATP, and the test compound at various concentrations. The amount of product formed is then quantified to determine the IC₅₀ value of the inhibitor.

Cell-Based Assays
  • Objective: To assess the antiproliferative activity of the compounds in relevant cancer cell lines and to confirm their mechanism of action.

  • Methodology:

    • Proliferation Assays: Cancer cell lines expressing the target kinase (e.g., HCT-116 for CDK2, KM12 for TrkA, or MV4-11 for FLT3-ITD) are treated with the compounds for a defined period (typically 48-72 hours). Cell viability is then measured using assays such as MTT, MTS, or CellTiter-Glo®.

    • Target Engagement Assays: Western blotting can be used to assess the phosphorylation status of the target kinase and its downstream substrates in treated cells. A reduction in phosphorylation indicates that the compound is engaging its target in a cellular context.

    • Cell Cycle Analysis: For CDK inhibitors, flow cytometry can be used to analyze the cell cycle distribution of treated cells to confirm cell cycle arrest.

    • Apoptosis Assays: Assays such as Annexin V staining or caspase activity assays can be used to determine if the compounds induce apoptosis.

In Vivo Efficacy Studies
  • Objective: To evaluate the antitumor activity of lead compounds in animal models of cancer.

  • Methodology: Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used. The mice are treated with the test compound, and tumor growth is monitored over time. Pharmacokinetic and pharmacodynamic studies are also conducted to assess the drug's absorption, distribution, metabolism, and excretion (ADME) properties and to confirm target modulation in the tumor tissue.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold continues to be a rich source of novel kinase inhibitors with significant therapeutic potential. The synthetic tractability of this core, particularly from intermediates like Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate, allows for the systematic exploration of chemical space and the fine-tuning of pharmacological properties. Future research in this area will likely focus on the development of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, the exploration of novel biological targets for this versatile scaffold remains an exciting avenue for future drug discovery efforts.

References

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Journal of Chemical Education. (2021, February 1). Buchwald−Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Retrieved from [Link]

  • MDPI. (n.d.). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Retrieved from [Link]

  • RSC Publishing. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia .... Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Retrieved from [Link]

  • MDPI. (2024, December 10). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Retrieved from [Link]

  • RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

  • ResearchGate. (2018, January 26). General structure of pyrazolo[1,5-a]pyrimidine derivatives with arbitrary numbering. Retrieved from [Link]

  • PubMed. (2010, December 23). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Retrieved from [Link]

  • ResearchGate. (2018, January 26). Structural findings of pyrazolo[1,5-a]pyrimidine compounds for their Pim-1/2 kinase inhibition as potential anticancer agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development. Retrieved from [Link]

  • PubMed Central. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]

  • PubMed. (n.d.). Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

  • RSC Publishing. (2025, February 5). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. Retrieved from [Link]

  • PubMed. (2025, December 18). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Retrieved from [Link]

  • eLife. (2024, April 2). Unveiling the signaling network of FLT3-ITD AML improves drug sensitivity prediction. Retrieved from [Link]

  • ASH Publications. (2009, November 20). FLT3 ITD Signaling Profiles in AML Samples Harboring Mutations. Retrieved from [Link]

  • ACS Publications. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Newly synthesized pyrazolo[1,5‐a]pyrimidine derivatives as CDK inhibitors. Retrieved from [Link]

  • Bentham Science. (2023, September 20). Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling. Retrieved from [Link]

  • R Discovery. (2023, May 1). Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Retrieved from [Link]

  • PubMed Central. (2020, September 17). The Receptor Tyrosine Kinase TrkA Is Increased and Targetable in HER2-Positive Breast Cancer. Retrieved from [Link]

  • YouTube. (2025, December 25). Symposium | FLT3 mutations in AML: Types, prevalence, and clinical significance. Retrieved from [Link]

  • ResearchGate. (n.d.). Activation of the high-affinity receptor TrkA and the low-affinity.... Retrieved from [Link]

  • eatris-cz. (2023, March 15). d ]pyrimidine inhibitor of CDK7. Retrieved from [Link]

  • ASH Publications. (n.d.). FLT3/ITD AML and the law of unintended consequences. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • PubMed Central. (n.d.). TrkA Co-Receptors: The Janus Face of TrkA?. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Robust, Microwave-Assisted Synthesis of Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in modern drug discovery, forming the core of numerous clinically relevant agents, particularly protein kinase inhibitors.[1][2][3] This application note provides a detailed, two-step protocol for the synthesis of Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate, a key building block for the elaboration of diverse compound libraries.[4] The described methodology leverages a highly efficient, base-catalyzed cyclocondensation reaction under microwave irradiation, offering significant advantages in terms of reaction time and yield.[5] We present a comprehensive guide from the synthesis of the requisite aminopyrazole precursor to the final target molecule, including mechanistic insights, step-by-step protocols, and characterization guidelines.

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core

The fusion of pyrazole and pyrimidine rings creates a planar, rigid, and electron-deficient aromatic system that is adept at forming key interactions within the ATP-binding pockets of protein kinases.[6] This has led to the development of potent inhibitors for various therapeutic targets.[1] The title compound, Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate, is a particularly valuable intermediate. The bromine atom at the 6-position serves as a versatile handle for post-synthetic modifications via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the ethyl ester at the 3-position allows for amide bond formation or further derivatization.

This guide details a synthetic strategy that is both efficient and regioselective, proceeding through the well-established condensation of a 5-aminopyrazole with a 1,3-dielectrophile.[7][8]

Overall Synthetic Strategy

The synthesis is executed in two primary stages, designed for optimal efficiency and control over the final product's structure.

  • Step 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate. The aminopyrazole core is constructed via the cyclization of ethyl cyanoacetate and hydrazine hydrate. This reaction is a cornerstone in pyrazole synthesis and is accelerated significantly by microwave heating.[5]

  • Step 2: Cyclocondensation to Yield the Final Product. The synthesized aminopyrazole is reacted with 2-bromo-malonaldehyde in a base-catalyzed cyclocondensation reaction. This step directly and regioselectively installs the bromine atom and forms the fused pyrimidine ring to yield the target molecule.[9]

Workflow Overview

G cluster_0 Step 1: Aminopyrazole Synthesis cluster_1 Step 2: Pyrazolo[1,5-a]pyrimidine Formation A Ethyl Cyanoacetate + Hydrazine Hydrate B Microwave Irradiation (Nano-catalyst, 80-100°C) A->B Reagents C Intermediate: Ethyl 5-amino-1H-pyrazole-4-carboxylate B->C Cyclization E Microwave Irradiation (Base, HCl) C->E Intermediate D 2-Bromo-malonaldehyde D->E Reagent F Final Product: Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate E->F Cyclocondensation G Purification & Analysis (TLC, Recrystallization, NMR, LC-MS) F->G

Figure 1: Overall experimental workflow from starting materials to the purified final product.

Mechanistic Insights: The Cyclocondensation Reaction

The key ring-forming step is the reaction between the binucleophilic 5-aminopyrazole and the dielectrophilic 2-bromo-malonaldehyde. The regioselectivity of this reaction is a critical feature.

  • Initial Condensation: The reaction initiates with a nucleophilic attack from the endocyclic N1 nitrogen of the aminopyrazole onto one of the aldehyde carbonyls of 2-bromo-malonaldehyde. This step is generally favored over the attack by the exocyclic amino group due to the electronic nature of the pyrazole ring.

  • Intramolecular Cyclization: The resulting intermediate undergoes a rapid intramolecular condensation. The exocyclic C5-amino group attacks the remaining aldehyde carbonyl.

  • Dehydration/Aromatization: A dehydration event follows, leading to the formation of the fused, aromatic pyrazolo[1,5-a]pyrimidine ring system. The presence of an acid catalyst facilitates this final water elimination step.

Reaction Mechanism Diagram

Figure 2: The base-catalyzed cyclocondensation reaction.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Reagents are chemical irritants; consult Safety Data Sheets (SDS) before use.

Protocol 1: Synthesis of Ethyl 5-amino-1H-pyrazole-4-carboxylate (3)

This procedure is adapted from Sharath et al. and utilizes microwave assistance for a rapid, high-yield synthesis.[5]

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Notes
Ethyl cyanoacetate113.1211.31 g100Liquid, irritant
Hydrazine hydrate (~64%)50.067.8 g~100Liquid, corrosive, toxic
Nano-catalyst (e.g., ZnO)-~10 mol%-Optional, enhances rate
Ethanol46.0750 mL-Solvent

Procedure

  • Reaction Setup: To a 100 mL microwave-safe reaction vessel equipped with a magnetic stir bar, add ethyl cyanoacetate (100 mmol) and ethanol (50 mL). If using a nano-catalyst, it can be added at this stage.

  • Reagent Addition: Slowly add hydrazine hydrate (~100 mmol) to the stirred solution dropwise over 10-15 minutes. The reaction is exothermic; maintain control over the addition rate to keep the temperature below 40°C.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 80-100°C for 15-20 minutes.

    • Scientist's Note: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the ethyl cyanoacetate spot indicates reaction completion.[5]

  • Work-up and Isolation: After cooling the vessel to room temperature, transfer the reaction mixture to a round-bottom flask. Reduce the solvent volume in vacuo.

  • Purification: The resulting crude solid is purified by recrystallization from ethanol/water to afford Ethyl 5-amino-1H-pyrazole-4-carboxylate as a white to off-white solid.

  • Characterization: Dry the product under vacuum and characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The expected yield is typically in the range of 80-90%.

Protocol 2: Synthesis of Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate (5)

This protocol describes the final cyclocondensation step. The choice of base can influence the reaction rate.[9]

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )AmountMoles (mmol)Notes
Ethyl 5-amino-1H-pyrazole-4-carboxylate (3)155.151.55 g10.0From Protocol 1
2-Bromo-malonaldehyde150.951.51 g10.0Moisture sensitive solid
Triethylamine (TEA)101.191.5 mL10.8Base, corrosive
Concentrated HCl36.462-3 drops-Catalyst
Ethanol46.0730 mL-Solvent

Procedure

  • Reaction Setup: In a 50 mL microwave-safe reaction vessel, suspend Ethyl 5-amino-1H-pyrazole-4-carboxylate (10.0 mmol) in ethanol (30 mL).

  • Reagent Addition: Add 2-bromo-malonaldehyde (10.0 mmol), triethylamine (10.8 mmol), and 2-3 drops of concentrated hydrochloric acid to the suspension.

    • Causality Note: The base (TEA) facilitates the initial condensation, while the catalytic amount of strong acid (HCl) is crucial for the final dehydration/aromatization step to form the stable pyrimidine ring.

  • Microwave Irradiation: Seal the vessel and irradiate in a microwave reactor at 100-110°C for 20-30 minutes.

  • Monitoring: Monitor the reaction by TLC (e.g., ethyl acetate/hexane 3:7 v/v). The formation of a new, less polar spot indicates product formation.

  • Work-up and Isolation: Upon completion, cool the reaction vessel. The product often precipitates from the solution upon cooling. If not, reduce the solvent volume in vacuo until precipitation occurs.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 10 mL) and then with water to remove any residual salts. The crude product can be further purified by recrystallization from ethanol or by flash column chromatography on silica gel if necessary.

  • Characterization: Dry the final product, Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate, under vacuum. Confirm its structure and purity via FT-IR, ¹H NMR, and LC-MS analysis.[9]

Data Summary

CompoundStepTypical YieldPhysical Appearance
Ethyl 5-amino-1H-pyrazole-4-carboxylate180-90%White to off-white solid
Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate275-85%Pale yellow solid

Conclusion

This application note details a reliable and highly efficient microwave-assisted synthesis for Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate. The methodology provides rapid access to this valuable building block from commercially available starting materials. The protocols are robust, scalable, and amenable to the generation of libraries for drug discovery and medicinal chemistry programs. The strategic use of microwave irradiation dramatically reduces reaction times compared to conventional heating methods, aligning with the principles of green chemistry.[5]

References

  • Sharath, B. R., et al. (2017). Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Organic Letters. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. ACS Publications. [Link]

  • MySkinRecipes. Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate. [Link]

  • Semantic Scholar. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]

  • Aziz, M. A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Institutes of Health (NIH). [Link]

  • The Journal of Organic Chemistry. (2021). An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. ACS Publications. [Link]

  • PubMed. (2016). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. [Link]

  • PubChem. Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate. [Link]

  • National Institutes of Health (NIH). (2012). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. [Link]

  • Google Patents. (2021). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)
  • MDPI. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. [Link]

  • RSC Publishing. (2023). Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5- a ]pyrimidines from chalcones. [Link]

  • Organic & Biomolecular Chemistry. (2026). Catalytic asymmetric 1,6-type Friedel–Crafts (hetero)arylations of δ-cyano substituted para-quinone methides with 5-aminopyrazoles. [Link]

  • Fichez, J., et al. (2017). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. [Link]

  • National Institutes of Health (NIH). (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. [Link]

  • ARKIVOC. (2009). Recent developments in aminopyrazole chemistry. [Link]

  • ResearchGate. (2016). Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. [Link]

  • Google Patents. (2011).
  • PubMed Central. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]

  • ResearchGate. (2007). The crystal structure of ethyl (Z)-2-(ethoxymethylene)-3-oxobutanoate, C9H14O4. [Link]

  • ResearchGate. (2016). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. [Link]

  • MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [Link]

  • International Journal of Pharmacy and Technology. (2017). Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. [Link]

  • PubMed Central. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]

  • BYU ScholarsArchive. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine. [Link]

  • Semantic Scholar. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [https://www.semanticscholar.org/paper/Multicomponent-syntheses-of-pyrazoles-via-(3-%2B-and-D%C3%B6mling-Nagy/5264b3c9a40537877292215c7e3f89871e98d9c1]([Link]

  • ACS Medicinal Chemistry Letters. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. [Link]

Sources

Application Note: Kinase Inhibitor Synthesis using Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate

[1]

Executive Summary

Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 1027511-41-6 ) is a high-value heterocyclic intermediate used to synthesize Type I and Type I½ kinase inhibitors. Its structural isomorphism to the purine core of ATP allows it to anchor effectively within the kinase hinge region.

The molecule offers two orthogonal vectors for chemical diversification:

  • C-6 Position (Bromide): A handle for cross-coupling reactions to access the hydrophobic back-pocket or gatekeeper regions.

  • C-3 Position (Ester): A solvent-exposed handle modifiable to tune physicochemical properties (solubility, permeability) via hydrolysis and amide coupling.

Key Validated Targets: CDK2/9, TrkA/B/C, Pim-1, and CK2.

Chemical Profile & Handling

PropertyData
Chemical Name Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
CAS Number 1027511-41-6
Molecular Formula C₉H₈BrN₃O₂
Molecular Weight 270.08 g/mol
Appearance Cream to pale yellow powder
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in Ethanol
Storage 2-8°C, inert atmosphere (Argon/Nitrogen recommended)
Hazards Irritant (H315, H319, H335).[1][2][3] Handle in a fume hood.

Strategic Analysis: Binding Mode & SAR Logic

The pyrazolo[1,5-a]pyrimidine core functions as a bioisostere of adenine.[4] Understanding its binding orientation is critical for rational drug design.

Hinge Binding Mechanism

In the ATP binding pocket, the N1 nitrogen typically acts as a hydrogen bond acceptor from the backbone NH of the hinge region (e.g., Met592 in Trk, Leu83 in CDK2). The C-6 and C-3 substituents project into distinct sub-pockets:

  • Vector A (C-6): Projects towards the Gatekeeper residue and the hydrophobic interior. Bulky aromatic groups here (introduced via Suzuki coupling) often determine selectivity.

  • Vector B (C-3): Projects towards the Solvent Front or the ribose-binding pocket. Solubilizing groups (morpholines, piperazines) are attached here to improve ADME profiles without disrupting binding affinity.

Visualization: SAR Decision Tree

The following diagram illustrates the logical flow for derivatizing this scaffold.

SAR_LogicCoreEthyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylateC6_DivC-6 Diversification(Suzuki/Buchwald)Core->C6_DivStep 1: Cross-CouplingC3_DivC-3 Diversification(Hydrolysis + Amide)C6_Div->C3_DivStep 2: Ester ManipulationGatekeeperTarget: Gatekeeper/Hydrophobic Pocket(Selectivity & Potency)C6_Div->GatekeeperSolventTarget: Solvent Front(Solubility & ADME)C3_Div->Solvent

Caption: Strategic derivatization vectors. C-6 modifications drive potency/selectivity, while C-3 modifications drive physicochemical properties.

Detailed Experimental Protocols

These protocols are optimized for robustness and scalability. Note: It is generally recommended to perform C-6 cross-coupling before C-3 ester hydrolysis to avoid catalyst poisoning by the free carboxylic acid and to maintain solubility in organic solvents.

Protocol A: C-6 Functionalization via Suzuki-Miyaura Coupling

Objective: Introduce an aryl/heteroaryl group at the C-6 position.

Reagents:

  • Starting Material: Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate (1.0 equiv)

  • Boronic Acid/Ester: R-B(OH)₂ or R-BPin (1.2–1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)

  • Base: 2M Na₂CO₃ or K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the 6-bromo scaffold, boronic acid, and base solution in the solvent mixture.

  • Degassing: Sparge the mixture with Argon or Nitrogen for 10 minutes (Critical for Pd(0) stability).

  • Catalyst Addition: Add the Pd catalyst quickly and seal the vessel.

  • Reaction:

    • Thermal: Heat at 90–100°C for 4–12 hours.

    • Microwave: Irradiate at 110°C for 30–60 minutes.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).

Validation Tip: Monitor the disappearance of the bromide starting material by LCMS. The product should show the mass of the coupled biaryl ester.

Protocol B: C-3 Hydrolysis and Amide Coupling

Objective: Convert the ethyl ester to a solubilizing amide (e.g., morpholine/piperazine derivative).

Step 1: Saponification

  • Dissolve the C-6 substituted ester (from Protocol A) in THF/MeOH/Water (3:1:1).

  • Add LiOH·H₂O (3.0 equiv).

  • Stir at RT (or 40°C if sluggish) for 2–4 hours.

  • Acidification: Carefully acidify to pH ~3–4 with 1N HCl. The carboxylic acid intermediate often precipitates. Filter and dry.

Step 2: Amide Coupling

  • Dissolve the carboxylic acid (1.0 equiv) in dry DMF or DCM.

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to activate the acid.

  • Add the amine (e.g., N-(3-aminopropyl)morpholine) (1.2 equiv).

  • Stir at RT for 2–16 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove byproducts), water, and brine.

  • Purification: Reverse-phase HPLC or flash chromatography (DCM/MeOH/NH₃).

Case Study: Synthesis of a CDK2 Inhibitor

Reference Context: Based on optimization of pyrazolo[1,5-a]pyrimidine CDK inhibitors (e.g., BS-194 analogs).

Target Molecule: A 6-(3-aminophenyl)-N-alkyl-pyrazolo[1,5-a]pyrimidine-3-carboxamide.

Workflow Diagram:

WorkflowStep1Start: Ethyl 6-bromo-3-carboxylateStep2Reaction 1: Suzuki Coupling(3-aminophenylboronic acid)Pd(dppf)Cl2, Na2CO3Step1->Step2Step3Intermediate: Ethyl 6-(3-aminophenyl)-3-carboxylateStep2->Step3Step4Reaction 2: Hydrolysis (LiOH)Then Amide Coupling (HATU, R-NH2)Step3->Step4Step5Final Inhibitor: CDK2/9 SelectiveStep4->Step5

Caption: Synthetic workflow for a representative CDK inhibitor library.

Results:

  • Yield: Suzuki coupling typically yields 70–85%. Amide coupling yields 60–80%.

  • Potency: Analogs synthesized via this route have demonstrated IC₅₀ values <10 nM against CDK2 and CDK9 [1, 2].

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Suzuki Protodeboronation of boronic acidSwitch to Boronic Ester (BPin) or use anhydrous conditions with CsF base.
Incomplete Hydrolysis Steric hindrance or solubilityIncrease temperature to 60°C; ensure MeOH is present to solubilize the ester.
Decarboxylation Acid too unstableAvoid heating the free acid >50°C during workup. Couple immediately after isolation.
Pd Residue Catalyst carryoverUse a metal scavenger (e.g., SiliaMetS® Thiol) during the final purification step.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Source: RSC Advances (2025) URL:[Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Source: MDPI (Molecules, 2024) URL:[Link]

  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. Source: European Journal of Medicinal Chemistry (2020) URL:[Link]

  • PubChem Compound Summary: Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate. Source:[2][5] PubChem (NIH) URL:[Link]

Application Note: Strategic Derivatization of the Pyrazolo[1,5-a]pyrimidine Scaffold for Kinase Inhibitor Discovery

[1][2][3]

Abstract & Strategic Significance

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged pharmacophore in modern drug discovery, serving as a bioisostere for the purine ring of ATP. Its planar, bicyclic architecture allows it to occupy the adenine-binding pocket of various protein kinases (e.g., CDK, KDR, B-Raf, Trk), making it a cornerstone in oncology and CNS therapeutics (e.g., Zaleplon, Dinaciclib analogues).

This guide moves beyond generic synthesis to provide a modular, orthogonal derivatization strategy . We focus on the two primary vectors of diversity:

  • The Nucleophilic Vector (C-7): Exploiting the inherent reactivity of the pyrimidine ring for SNAr displacements.

  • The Electrophilic Vector (C-3): Leveraging the electron-rich pyrazole moiety for electrophilic aromatic substitution (SEAr) and subsequent palladium-catalyzed cross-couplings.

Reactivity Map & Logic Flow

The following diagram illustrates the orthogonal reactivity inherent to the scaffold. Understanding these electronic biases is critical for designing multi-step sequences without protecting groups.

GCorePyrazolo[1,5-a]pyrimidineCoreC3C-3 Position(Nucleophilic Carbon)Core->C3Electron RichC7C-7 Position(Electrophilic Carbon)Core->C7Electron DeficientRxn_C3Electrophilic AromaticSubstitution (SEAr)(Halogenation)C3->Rxn_C3Rxn_C7Nucleophilic AromaticSubstitution (SNAr)(Cl Displacement)C7->Rxn_C7SuzukiPd-Catalyzed Coupling(Suzuki/Sonogashira)Rxn_C3->SuzukiVia C-3 HalideAmineSolubilizing GroupIntroduction(Morpholine/Piperazine)Rxn_C7->AmineVia C-7 ChlorideSuzuki->AmineOrthogonalCompatibility

Figure 1: Orthogonal reactivity map. C-3 is susceptible to electrophiles (red path), while C-7 is activated for nucleophilic attack (green path).

Module 1: Core Construction (Regiocontrol)

The foundation of this scaffold is the condensation of 3-aminopyrazole with 1,3-dicarbonyls.

Critical Insight: The regioselectivity of this condensation is pH-dependent.

  • Acidic Conditions (Glacial AcOH): Favors the formation of 7-hydroxy -5-methylpyrazolo[1,5-a]pyrimidine (thermodynamic product). This is the preferred route for generating the C-7 leaving group precursor.

  • Basic Conditions (NaOEt): Can shift selectivity towards the 5-hydroxy isomer depending on the steric bulk of the dicarbonyl.

Protocol A: Regioselective Cyclocondensation

Objective: Synthesis of 5-methylpyrazolo[1,5-a]pyrimidin-7-ol (7-one tautomer).

  • Reagents:

    • 3-Amino-5-methylpyrazole (1.0 equiv)

    • Ethyl acetoacetate (1.1 equiv)

    • Glacial Acetic Acid (Solvent, 5 mL/mmol)

  • Procedure:

    • Charge a round-bottom flask with 3-amino-5-methylpyrazole and glacial acetic acid. Stir until dissolved.

    • Add ethyl acetoacetate dropwise at room temperature.

    • Heat the mixture to reflux (118 °C) for 4–6 hours.

    • Checkpoint: Monitor via LC-MS. The product will show [M+H]+ corresponding to the cyclized mass (MW - H2O - EtOH).

    • Cool to room temperature. The product often precipitates.

    • Add Et2O or hexanes to complete precipitation. Filter the solid, wash with Et2O, and dry under vacuum.

  • Yield Expectation: 75–90%.

  • Troubleshooting: If the product is an oil, concentrate the acetic acid and recrystallize from EtOH/Water.

Module 2: The Nucleophilic Vector (C-7 Functionalization)

The C-7 hydroxyl group (tautomeric with the ketone) is a "dummy" group intended for conversion to a chloride, which serves as a handle for introducing solubilizing amines—a critical step for improving DMPK properties.

Protocol B: Chlorination & SNAr Displacement

Objective: Conversion of C-7 OH to C-7 Amine.

Step 1: Deoxychlorination
  • Reagents:

    • Scaffold from Protocol A (1.0 equiv)

    • POCl3 (Phosphorus Oxychloride) (5–10 equiv, acts as solvent/reagent)

    • Optional: N,N-Dimethylaniline (1.0 equiv) as a catalyst for sluggish substrates.

  • Procedure:

    • Safety Warning: POCl3 is corrosive and reacts violently with water. Use a scrubber.

    • Suspend the starting material in POCl3.

    • Heat to reflux (105 °C) for 2–4 hours. The suspension will clear as the chloride forms.

    • Workup: Concentrate POCl3 under reduced pressure. Pour the residue slowly onto crushed ice with vigorous stirring (Exothermic!). Neutralize with saturated NaHCO3 to pH 8.[1] Extract with DCM or EtOAc.

  • Validation: 1H NMR will show a downfield shift of the C-6 proton due to the inductive effect of the chlorine.

Step 2: SNAr Displacement
  • Reagents:

    • 7-Chloro-intermediate (1.0 equiv)

    • Amine (e.g., Morpholine, N-Boc-piperazine) (1.2–1.5 equiv)

    • Base: DIPEA or Et3N (2.0 equiv)

    • Solvent: Isopropanol (IPA) or Ethanol.

  • Procedure:

    • Dissolve the chloride in IPA. Add the amine and base.

    • Heat to 60–80 °C for 1–3 hours. This reaction is typically fast due to the electron-deficient nature of the pyrimidine ring.

    • Checkpoint: Monitor TLC (usually 5% MeOH in DCM).

    • Cool and concentrate.[1] Purify via flash chromatography.

Module 3: The Electrophilic Vector (C-3 Functionalization)

With the C-7 position secured, the C-3 position on the pyrazole ring remains highly nucleophilic. We utilize this for electrophilic halogenation followed by cross-coupling.

Protocol C: Regioselective Iodination

Why Iodination? While bromination (NBS) works, iodides are more reactive in subsequent Pd-catalyzed couplings, often allowing for milder conditions that preserve sensitive C-7 functionalities.

  • Reagents:

    • Pyrazolo[1,5-a]pyrimidine derivative (1.0 equiv)

    • N-Iodosuccinimide (NIS) (1.1 equiv)

    • Solvent: Acetonitrile (ACN) or DMF.

  • Procedure:

    • Dissolve substrate in ACN at room temperature.

    • Add NIS portion-wise.

    • Stir at RT for 2–12 hours .

    • Optimization: If the reaction stalls, heat to 50 °C.

    • Workup: Dilute with EtOAc, wash with 10% Na2S2O3 (sodium thiosulfate) to remove iodine color, then brine.

  • Regioselectivity Check: The C-3 proton (typically a singlet around 8.0 ppm) will disappear in 1H NMR.

Protocol D: Suzuki-Miyaura Cross-Coupling

Objective: Introduction of aryl/heteroaryl groups at C-3.

  • Reagents:

    • 3-Iodo-scaffold (1.0 equiv)

    • Boronic Acid/Pinacol Ester (1.2 equiv)

    • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) - Robust choice for heterocyclic halides.

    • Base: 2M Na2CO3 or K3PO4 (3.0 equiv)

    • Solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Procedure:

    • Degas solvents with nitrogen for 10 minutes.

    • Combine all reagents in a microwave vial or pressure tube.

    • Heat to 90–100 °C (or 110 °C in microwave for 30 min).

    • Filter: Pass through a Celite pad to remove Pd black.

    • Purify via reverse-phase HPLC or silica chromatography.

Experimental Workflow Summary

The following diagram summarizes the integrated workflow, highlighting the checkpoints for quality control.

WorkflowStartStart: 3-Aminopyrazole+ 1,3-DicarbonylCyclizationCyclization (AcOH, Reflux)Target: 7-OH CoreStart->CyclizationCheck1QC: LCMS/NMRConfirm RegioisomerCyclization->Check1ChlorinationChlorination (POCl3)Target: 7-Cl IntermediateCheck1->ChlorinationPassSNArSNAr (Amine, IPA, 60°C)Target: 7-Amino DerivativeChlorination->SNArIodinationIodination (NIS, ACN)Target: 3-Iodo ScaffoldSNAr->IodinationSuzukiSuzuki Coupling (Pd(dppf)Cl2)Target: Final InhibitorIodination->Suzuki

Figure 2: Step-by-step synthetic workflow from raw materials to final kinase inhibitor candidate.

Data & Optimization Table

Reaction StepKey ReagentStandard TempCritical ParameterCommon Pitfall
Cyclization Glacial AcOH118 °C (Reflux)pH ControlFormation of 5-OH isomer if basic conditions are used inadvertently.
Chlorination POCl3105 °CMoisture ExclusionIncomplete reaction; ensure POCl3 quality (colorless).
SNAr Amine/DIPEA60 °CSterics of AmineSecondary amines react fast; anilines may require higher temps (100 °C).
Iodination NIS25 °CStoichiometryOver-halogenation is rare, but ensure complete consumption of SM.
Suzuki Pd(dppf)Cl2100 °COxygen Removal"Pd Black" precipitation indicates catalyst decomposition (insufficient degassing).

References

  • Review of Synthetic Strategies

    • "Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights." Molecules, 2024.[2]

  • C-3 Functionalization Protocols

    • "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one." RSC Advances, 2021.
  • Regioselectivity & Chlorination

    • "Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii)." RSC Advances, 2024.
  • Kinase Inhibitor Applications (SAR)

    • "Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9." Bioorganic & Medicinal Chemistry Letters, 2015.

Application Notes & Protocols: Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate in the Design of Potent and Selective B-Raf Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Abstract: This document provides a comprehensive technical guide on the strategic application of Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate as a pivotal starting scaffold for the design and synthesis of next-generation B-Raf kinase inhibitors. We will explore the molecular rationale, detail robust synthetic protocols, and outline methodologies for the biochemical and cellular evaluation of novel inhibitor candidates.

Introduction: Targeting B-Raf in Oncology

The Raf-MEK-ERK signaling pathway is a critical cascade that regulates cellular processes including proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway is a hallmark of many human cancers.[4] The B-Raf kinase, a key component of this cascade, has emerged as a high-value therapeutic target, particularly due to the high frequency of activating mutations in various malignancies.[5]

The most prevalent of these is a single point mutation, V600E, which results in a constitutively active B-Raf kinase that drives uncontrolled cell growth.[5][6] This specific mutation is found in approximately 40-70% of malignant melanomas, 10-15% of colorectal cancers, and a significant fraction of papillary thyroid and non-small cell lung cancers.[5][7][8] This has spurred the development of targeted therapies, with B-Raf inhibitors revolutionizing the treatment landscape for patients with B-Raf mutant cancers.[9]

The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a "privileged" structure in medicinal chemistry, particularly for the development of protein kinase inhibitors.[10][11][12] Its unique bicyclic structure serves as an excellent bioisostere for the purine core of ATP, enabling competitive binding in the kinase hinge region.[12] The scaffold's synthetic tractability allows for multi-directional modifications, enabling chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[10][11] Within this class, Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate stands out as a versatile and strategic starting material for crafting potent B-Raf inhibitors. The bromine atom at the C6-position provides a crucial handle for introducing diversity via cross-coupling reactions, while the ethyl ester at the C3-position offers another point for modification or essential interaction within the kinase active site.[13]

The B-Raf Signaling Pathway and Mechanism of Inhibition

Under normal physiological conditions, the B-Raf pathway is tightly regulated. Upon stimulation by growth factors, the upstream protein RAS activates B-Raf, which in turn phosphorylates and activates MEK. Activated MEK then phosphorylates ERK, which translocates to the nucleus to regulate gene expression related to cell proliferation. The V600E mutation disrupts this control, leading to constant, RAS-independent signaling.

B_Raf_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds RAS RAS Receptor->RAS Activates BRaf B-Raf (V600E) RAS->BRaf Activates (Bypassed in V600E) MEK MEK BRaf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->BRaf Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Promotes

Caption: The constitutively active B-Raf(V600E) signaling cascade and point of therapeutic intervention.

Design Rationale and Structure-Activity Relationship (SAR)

The design of B-Raf inhibitors using the pyrazolo[1,5-a]pyrimidine scaffold is a well-established strategy.[13][14][15] The core typically engages with the hinge region of the kinase, while substitutions at various positions are optimized to occupy adjacent hydrophobic pockets and form key interactions, enhancing both potency and selectivity.

  • C3-Position: The carboxylate group (or a derivative like an amide) at this position often forms critical hydrogen bonds with residues in the catalytic loop or interacts with solvent. Modification at this site is crucial for potency.[13][14]

  • C6-Position: This position is solvent-exposed and provides an ideal vector for introducing larger substituents via cross-coupling chemistry. The bromine atom on the starting material is the key enabler for this strategy. Groups installed here can be tailored to occupy the hydrophobic pocket near the gatekeeper residue, significantly influencing selectivity and potency.

  • C7-Position: While our starting material is unsubstituted here, this position is also a key site for modification in other series, often interacting with the "roof" of the ATP-binding pocket.[15]

Caption: Key modification points on the pyrazolo[1,5-a]pyrimidine scaffold for B-Raf inhibitor design.

Application Protocol: Synthesis of a B-Raf Inhibitor Candidate

This section details a representative, field-proven workflow for synthesizing a potent B-Raf inhibitor starting from Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate. The protocol is divided into three main stages: Suzuki coupling, ester hydrolysis, and final amide coupling.

Synthesis_Workflow Start Ethyl 6-bromopyrazolo[1,5-a] pyrimidine-3-carboxylate Step1 Step 1: Suzuki Coupling (Pd-catalyzed) - Arylboronic Acid - Base (e.g., K2CO3) Start->Step1 Intermediate1 Intermediate A: 6-Aryl-pyrazolo[1,5-a]pyrimidine Ethyl Ester Step1->Intermediate1 Step2 Step 2: Saponification (Ester Hydrolysis) - Base (e.g., LiOH) - Solvent (e.g., THF/H2O) Intermediate1->Step2 Intermediate2 Intermediate B: 6-Aryl-pyrazolo[1,5-a]pyrimidine Carboxylic Acid Step2->Intermediate2 Step3 Step 3: Amide Coupling - Coupling Agent (e.g., HATU) - Amine (R-NH2) - Base (e.g., DIPEA) Intermediate2->Step3 Final Final Product: B-Raf Inhibitor Candidate Step3->Final

Caption: Multi-step synthetic workflow for a novel B-Raf inhibitor.

Protocol 1: Synthesis of B-Raf Inhibitor Candidate

Step 1: Suzuki-Miyaura Cross-Coupling

  • Rationale: This palladium-catalyzed reaction is one of the most robust methods for forming C-C bonds. The bromine at the C6 position is an excellent electrophile for this transformation, allowing the introduction of a diverse range of (hetero)aryl groups from commercially available boronic acids.

  • To a flame-dried round-bottom flask, add Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and water (4:1 ratio, ~0.1 M concentration).

  • To the stirring mixture, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq).

  • Heat the reaction mixture to 85-90 °C and stir for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water, then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the 6-aryl substituted intermediate.

Step 2: Saponification (Ester Hydrolysis)

  • Rationale: The ethyl ester is converted to a carboxylic acid to prepare for the final amide coupling. Lithium hydroxide is a standard reagent for this transformation, offering clean conversion under mild conditions.

  • Dissolve the 6-aryl intermediate from Step 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq) and stir the mixture at room temperature for 2-6 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Once complete, carefully acidify the mixture to pH ~3-4 with 1N HCl. A precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid intermediate, which is often used in the next step without further purification.

Step 3: Amide Coupling

  • Rationale: Amide bond formation is a cornerstone of medicinal chemistry. HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if applicable). DIPEA is used as a non-nucleophilic base.

  • Dissolve the carboxylic acid from Step 2 (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 15 minutes at room temperature.

  • Add the desired amine (R-NH₂) (1.1 eq) and continue to stir at room temperature for 2-16 hours. Monitor by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water and then brine to remove DMF and other water-soluble components.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final compound via flash chromatography or preparative HPLC to yield the target B-Raf inhibitor. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Application Protocol: In Vitro Evaluation

Protocol 2: Biochemical B-Raf Kinase Assay

  • Rationale: A direct enzymatic assay is essential to quantify the potency of the synthesized compound against the target kinase (both wild-type and mutant forms). Luminescence-based assays, such as the ADP-Glo™ or Kinase-Glo® MAX assay, are industry standards due to their high sensitivity and throughput.[2][3][16] They measure ATP consumption, which is inversely proportional to kinase inhibition.

  • Prepare a serial dilution of the test inhibitor in a DMSO stock plate.

  • In a white, 96-well plate, add 5 µL of the kinase reaction buffer.

  • Add 2.5 µL of the test inhibitor dilution (or DMSO for control).

  • Add 2.5 µL of a solution containing recombinant B-Raf V600E enzyme and the appropriate substrate (e.g., inactive MEK1).[3][16] Pre-incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 2.5 µL of ATP solution.

  • Incubate the plate at 30 °C for 40-60 minutes.

  • Stop the reaction and measure remaining ATP by adding 12.5 µL of Kinase-Glo® MAX reagent.

  • Incubate for 10 minutes in the dark, then measure luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the results and fit to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell-Based Proliferation Assay

  • Rationale: A cell-based assay determines the compound's ability to inhibit cancer cell growth, providing a more biologically relevant measure of efficacy that accounts for cell permeability and off-target effects.[1][17] The A375 melanoma cell line, which harbors the B-Raf V600E mutation, is a standard model.[15][18]

  • Seed A375 cells (B-Raf V600E) and a B-Raf wild-type cell line (e.g., SK-MEL-2) into 96-well plates at an appropriate density (e.g., 3,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test inhibitor (typically in 0.1% DMSO final concentration) for 72 hours.

  • After incubation, measure cell viability using an appropriate method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[18]

  • Add the reagent to each well according to the manufacturer's protocol.

  • Measure luminescence to determine the number of viable cells.

  • Calculate the percent growth inhibition for each concentration and determine the GI₅₀ (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.

Data Presentation and Interpretation

Quantitative data should be summarized to allow for clear comparison of potency and selectivity.

Compound IDB-Raf V600E IC₅₀ (nM)B-Raf WT IC₅₀ (nM)Selectivity Index (WT/V600E)A375 (V600E) GI₅₀ (nM)
Example-1 151801245
Vemurafenib 31100~3100
  • Interpretation: A potent inhibitor will have low nanomolar IC₅₀ and GI₅₀ values. A high Selectivity Index indicates the compound preferentially inhibits the mutant B-Raf over the wild-type, which can be crucial for minimizing certain off-target effects. Strong correlation between biochemical potency (IC₅₀) and cellular activity (GI₅₀) suggests good cell permeability and on-target action.

References

  • Vertex Pharmaceuticals Inc. (2008). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Xing, M. et al. (2013). Association between BRAF V600E mutation and mortality in patients with papillary thyroid cancer. JAMA.
  • Zhang, C. et al. (2006). A selective cellular screening assay for B-Raf and c-Raf kinases. Journal of Biomolecular Screening. [Link]

  • Al-Ostoot, F.H. et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Kumar, R. et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. [Link]

  • Piawah, S. & Venook, A.P. (2011). BRAF V600E: Implications for Carcinogenesis and Molecular Therapy. Clinical Cancer Research. [Link]

  • Al-Ostoot, F.H. et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

  • Fight Colorectal Cancer. (n.d.). BRAF Mutation Colon Cancer. [Link]

  • American Lung Association. (2025). BRAF and Lung Cancer. [Link]

  • Abdel-Maksoud, M.S. et al. (2023). Pyrazole and pyrazolo [1,5-a] pyrimidine scaffolds based potential candidates and drugs. ResearchGate. [Link]

  • National Cancer Institute. (n.d.). Definition of BRAF V600 mutation. NCI Dictionary of Cancer Terms. [Link]

  • BPS Bioscience. (n.d.). BRAF (V600E) Kinase Assay Kit. [Link]

  • Tsai, J. et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. PNAS. [Link]

  • Hu, J. et al. (2020). Mechanism of BRAF Activation Through Biochemical Characterization of the Recombinant Full-Length Protein. Journal of Molecular Biology. [Link]

  • Berger, D.M. et al. (2009). Non-hinge-binding pyrazolo[1,5-a]pyrimidines as potent B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wu, J. et al. (2021). Biochemical and cell-based assay platforms for development of RAF inhibitors against human cancers. AACR Journals. [Link]

  • Iida, M. et al. (2009). A cell-based screening to detect inhibitors of BRAF signaling pathway. The Journal of Antibiotics. [Link]

  • BPS Bioscience. (n.d.). BRAF (WT) Kinase Assay Kit. [Link]

  • Wang, X. et al. (2021). Discovery and structure−activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. ResearchGate. [Link]

  • Kumar, G. et al. (2020). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. [Link]

  • Wang, X. et al. (2021). Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Levin, J.I. et al. (2009). Novel pyrazolopyrimidines as highly potent B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • PubChem. (n.d.). Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate. [Link]

  • PubChem. (n.d.). Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate. [Link]

  • Madonna, G. et al. (2023). Molecular Modeling Unveils the Effective Interaction of B-RAF Inhibitors with Rare B-RAF Insertion Variants. International Journal of Molecular Sciences. [Link]

  • Jaleel, M. et al. (2024). Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. Molecules. [Link]

Sources

development of Pim-1 kinase inhibitors using Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Development of Pim-1 Kinase Inhibitors Protocol Series: AN-MEDCHEM-2026-01

Focus Scaffold: Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate

Abstract

This application note details a validated workflow for the development of Pim-1 kinase inhibitors utilizing Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate as the primary scaffold. The guide covers the rational design of the pyrazolo[1,5-a]pyrimidine core, a divergent chemical synthesis protocol for library generation, and a robust in vitro screening methodology using the ADP-Glo™ kinase assay platform. This document is designed for medicinal chemists and pharmacologists seeking to optimize hit-to-lead campaigns targeting the Pim-1 proto-oncogene.

Introduction: Target Validation & Scaffold Rationale

1.1 The Target: Pim-1 Kinase Pim-1 (Proviral Integration site for Moloney murine leukemia virus) is a constitutively active serine/threonine kinase.[1][2][3][4] Overexpression of Pim-1 is implicated in hematological malignancies (AML, CLL) and solid tumors (prostate, pancreatic). Unlike many kinases, Pim-1 lacks a regulatory domain, making its ATP-binding pocket a distinct structural target for small molecule inhibition.

1.2 The Scaffold: Pyrazolo[1,5-a]pyrimidine The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in kinase drug discovery. It functions as a bioisostere of the adenine ring of ATP, allowing it to anchor effectively within the kinase hinge region.

  • Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate is the optimal starting material because it offers two orthogonal vectors for diversification:

    • C6-Position (Bromine): Allows for Suzuki-Miyaura cross-coupling to introduce hydrophobic aryl groups that occupy the kinase selectivity pocket.

    • C3-Position (Ester): Serves as a precursor for amide coupling, enabling interactions with the solvent-exposed region or ribose-binding pocket to tune solubility and pharmacokinetic properties.

Chemical Synthesis Workflow

Strategy: A "Suzuki-First" divergent approach. We first functionalize the C6 position to establish the hydrophobic core, followed by hydrolysis and late-stage amidation at C3 to generate a library of derivatives.

Visualizing the Synthesis Pathway

SynthesisPath Start Ethyl 6-bromo pyrazolo[1,5-a] pyrimidine-3-carboxylate Inter1 Intermediate A: 6-Aryl-substituted Ester Start->Inter1 Step 1: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Inter2 Intermediate B: 6-Aryl-carboxylic Acid Inter1->Inter2 Step 2: Saponification (LiOH, THF/H2O) Final Final Inhibitor: 6-Aryl-3-Carboxamide Inter2->Final Step 3: Amide Coupling (R-NH2, HATU, DIPEA)

Caption: Divergent synthesis route converting the 6-bromo ester scaffold into a library of 3-carboxamide inhibitors.

Detailed Protocol

Step 1: Suzuki-Miyaura Coupling (C6 Functionalization) Objective: Introduction of an aryl group (e.g., 4-fluorophenyl, pyridine) at the 6-position.

  • Reagents:

    • Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate (1.0 eq)

    • Aryl boronic acid (1.2 eq)

    • Pd(dppf)Cl₂·DCM (0.05 eq)

    • K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

    • Solvent: 1,4-Dioxane.

  • Procedure:

    • Charge a microwave vial with the starting material, boronic acid, and Pd catalyst.

    • Add Dioxane and K₂CO₃ solution. Degas with N₂ for 5 mins.

    • Heat at 90°C for 4 hours (or 120°C for 30 min in microwave).

    • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

  • Checkpoint: Verify product mass via LC-MS (Expect M+H of coupled product).

Step 2: Ester Hydrolysis (Saponification) Objective: Reveal the carboxylic acid for amide coupling.

  • Reagents:

    • Intermediate A (from Step 1)

    • LiOH·H₂O (3.0 eq)

    • Solvent: THF/MeOH/Water (3:1:1).

  • Procedure:

    • Dissolve Intermediate A in the solvent mixture.

    • Stir at Room Temperature for 2–4 hours. Monitor by TLC (disappearance of ester).

    • Workup: Acidify to pH ~3 with 1N HCl. The carboxylic acid precipitate usually forms. Filter and dry the solid. If no precipitate, extract with EtOAc.

Step 3: Amide Coupling (C3 Diversification) Objective: Attach solubilizing amines (e.g., N-methylpiperazine, morpholine) to the C3 carbonyl.

  • Reagents:

    • Intermediate B (Carboxylic Acid) (1.0 eq)

    • Amine (R-NH₂) (1.2 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Solvent: DMF (anhydrous).

  • Procedure:

    • Dissolve Acid and DIPEA in DMF. Stir for 5 min.

    • Add HATU. Stir for 5 min to activate the acid.

    • Add the Amine.[1] Stir at RT for 12 hours.

    • Workup: Dilute with water (precipitate may form). Extract with EtOAc. Wash organic layer with 5% LiCl (to remove DMF).

    • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended for final compounds to ensure >95% purity for biological testing.

Biological Validation: Pim-1 Kinase Assay

Methodology: ADP-Glo™ Kinase Assay (Promega).[4][5] Principle: Measures kinase activity by quantifying the ADP produced during the phosphorylation reaction.[3][5] The signal is luminescent and directly proportional to kinase activity.[2][3][5]

Assay Workflow Diagram

AssayFlow Step1 Kinase Reaction (Enzyme + Substrate + ATP + Inhibitor) 60 min @ RT Step2 ADP-Glo Reagent Addition (Terminates Rxn, Depletes ATP) 40 min @ RT Step1->Step2 Step3 Detection Reagent Addition (Converts ADP -> ATP -> Light) 30 min @ RT Step2->Step3 Read Read Luminescence (Plate Reader) Step3->Read

Caption: Step-by-step workflow for the ADP-Glo Pim-1 inhibition assay.

Experimental Protocol

1. Reagent Preparation:

  • 1X Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

  • Pim-1 Enzyme: Dilute recombinant Pim-1 (human) to 2 ng/µL in Kinase Buffer.

  • Substrate/ATP Mix: S6K peptide substrate (0.2 µg/µL) + Ultra-pure ATP (20 µM final conc. corresponds to Km).

  • Compounds: Prepare 10 mM stocks in DMSO. Perform 3-fold serial dilutions (10 points) in DMSO, then dilute 1:25 in Kinase Buffer (4% DMSO working solution).

2. Plate Setup (384-well White Low-Volume Plate):

  • Test Wells: 2 µL Inhibitor + 4 µL Enzyme + 4 µL Substrate/ATP Mix.

  • Positive Control (Max Activity): 2 µL 4% DMSO + 4 µL Enzyme + 4 µL Substrate/ATP Mix.

  • Negative Control (No Enzyme): 2 µL 4% DMSO + 4 µL Buffer + 4 µL Substrate/ATP Mix.

3. Execution:

  • Add 2 µL of diluted compound to the plate.

  • Add 4 µL of Pim-1 Enzyme. Incubate 10 min at RT (allows inhibitor binding).

  • Add 4 µL of Substrate/ATP Mix to start reaction.

  • Incubate for 60 minutes at Room Temperature.

  • Add 10 µL of ADP-Glo™ Reagent. Incubate 40 min at RT (stops kinase, burns excess ATP).

  • Add 20 µL of Kinase Detection Reagent. Incubate 30 min at RT (generates light).

  • Read Luminescence (Integration time: 0.5–1.0 sec).

Data Analysis & Interpretation

4.1 Data Processing Table Normalize raw luminescence units (RLU) to calculate % Inhibition:



ParameterDescriptionAcceptance Criteria
IC50 Concentration inhibiting 50% activity< 100 nM for "Hit" status
Z-Factor Assay quality metric> 0.5 (Excellent assay)
S/B Ratio Signal-to-Background> 10

4.2 SAR Interpretation Guide

  • C6-Aryl Region: This sits in the hydrophobic pocket. Bulky, lipophilic groups (e.g., 2,6-dichlorophenyl) often improve potency but may reduce solubility.

  • C3-Amide Region: This points toward the solvent.

    • Observation: Basic amines (piperazines) here often improve cellular permeability and solubility without sacrificing potency.

    • Warning: Large, rigid groups at C3 may clash with the ribose binding area depending on the exact binding mode (Type I vs Type II).

References
  • Pim-1 Biology & Target Validation

    • Magnuson, N. S., et al. (2010). "The Pim-1 kinases: new targets for drug development."[1][6] Current Drug Targets.

  • Scaffold Chemistry (Pyrazolo[1,5-a]pyrimidine)

    • Wang, X., et al. (2013).[7] "Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors." Bioorganic & Medicinal Chemistry Letters.

    • Xu, Y., et al. (2015).[6] "Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors." ACS Medicinal Chemistry Letters.

  • Assay Methodology (ADP-Glo)

    • Promega Corporation.[5] "ADP-Glo™ Kinase Assay Technical Manual."

    • BPS Bioscience.[5] "PIM1 Kinase Assay Kit Protocol."

Sources

screening a library of pyrazolo[1,5-a]pyrimidine compounds for biological activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: High-Throughput Screening and Characterization of Pyrazolo[1,5-a]pyrimidine Compound Libraries

Audience: Researchers, scientists, and drug development professionals.

A Strategic Guide to Unlocking the Therapeutic Potential of Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, particularly as potent protein kinase inhibitors.[1][2][3] These compounds have been successfully developed into targeted therapies for cancer and other diseases, demonstrating their immense therapeutic potential.[4][5] This guide provides a comprehensive, strategy-driven framework for the systematic screening of pyrazolo[1,5-a]pyrimidine libraries to identify and validate novel bioactive agents. We will move beyond simple procedural lists to explore the causal logic behind experimental design, ensuring a robust and efficient path from a large chemical library to a validated lead candidate.

Section 1: The Pyrazolo[1,5-a]pyrimidine Scaffold: A Versatile Kinase Inhibitor

The power of the pyrazolo[1,5-a]pyrimidine core lies in its ability to mimic the adenine region of ATP, enabling it to act as a competitive inhibitor for a wide range of protein kinases.[1] These enzymes are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer, making them prime therapeutic targets.[1][6] The versatility of the scaffold allows for synthetic modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2][7]

Target Kinase/ProteinReported Potency (IC₅₀)Therapeutic Area
TrkA, TrkB, TrkC 0.07 nM - 14 nMCancer[4]
PI3Kδ 2.8 nMInflammatory Disease[7]
Pim-1 Kinase 45 nMCancer[8]
CDK2/TRKA (Dual) Potent (sub-micromolar)Cancer[9]
Aryl Hydrocarbon Receptor 31 nMCancer Immunology[10]
Table 1: Examples of Biological Targets for the Pyrazolo[1,5-a]pyrimidine Scaffold. This table highlights the scaffold's ability to be adapted for high-potency inhibition of diverse targets.
Section 2: The Screening Cascade: A Funnel-Based Approach to Hit Identification

Screening a large compound library requires a multi-tiered strategy, often called a "screening cascade," to efficiently manage resources and generate high-quality data. This approach uses a series of assays with increasing complexity and biological relevance to filter the library down to a small number of promising candidates.

Screening_Cascade cluster_0 Library Input cluster_1 Primary Screening (High-Throughput) cluster_2 Secondary Screening (Hit Validation & Potency) cluster_3 Lead Characterization Compound_Library Pyrazolo[1,5-a]pyrimidine Library (10,000s of compounds) Primary_Assay Biochemical Assay (e.g., Kinase Activity) Compound_Library->Primary_Assay Single Concentration Hits Initial Hits (~0.5-2% of library) Primary_Assay->Hits Identify Actives Dose_Response Dose-Response (IC₅₀) Biochemical Assay Hits->Dose_Response Confirm & Quantify Cell_Based Cell-Based Assay (e.g., Viability, Target Engagement) Dose_Response->Cell_Based Assess Cellular Efficacy Validated_Hits Validated Hits (Potent & Cell-Active) Cell_Based->Validated_Hits Selectivity Selectivity Profiling (Kinase Panel) Validated_Hits->Selectivity ADME Early ADME/Tox (Metabolic Stability, etc.) Validated_Hits->ADME Lead_Candidate Lead Candidate Selectivity->Lead_Candidate Prioritize ADME->Lead_Candidate Prioritize

Caption: The Screening Cascade Funnel.

Causality Behind the Cascade:

  • Start Broad and Inexpensive: A primary biochemical screen is designed for speed and cost-effectiveness, allowing for the rapid evaluation of thousands of compounds at a single concentration.[6][11]

  • Eliminate False Positives: Dose-response assays are critical to confirm that the observed activity is real and to quantify the compound's potency (IC₅₀), a key metric for comparison.

  • Establish Biological Relevance: A compound that works on a purified enzyme (biochemical assay) may not work in the complex environment of a living cell.[12][13] Cell-based assays are essential to confirm that the compound can cross the cell membrane and engage its target in a physiological context.[14]

  • Prioritize the Best: Finally, validated hits are profiled for selectivity against other related targets (to identify potential off-target effects) and for basic drug-like properties (ADME-Tox) to ensure they have the potential to be developed further.[15][16]

Section 3: Protocol for Primary High-Throughput Screening (HTS)

This protocol describes a biochemical assay to identify inhibitors of a target kinase, a common application for pyrazolo[1,5-a]pyrimidine libraries.

Target: Tropomyosin Receptor Kinase A (TrkA)

Assay Principle: The assay measures the amount of ADP produced by the kinase reaction. A decrease in ADP production in the presence of a test compound indicates inhibition of TrkA. We will use a fluorescence-based, enzyme-coupled system for ADP detection, which is robust and suitable for HTS.[11]

Reagents and Materials:

  • Recombinant human TrkA enzyme

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (Adenosine Triphosphate)

  • Assay Buffer (e.g., HEPES, MgCl₂, Brij-35)

  • ADP detection kit (e.g., ADP-Glo™, Transcreener® ADP², or a custom enzyme-coupled system[11])

  • Pyrazolo[1,5-a]pyrimidine compound library dissolved in DMSO

  • Known TrkA inhibitor as a positive control (e.g., Larotrectinib)[4]

  • 384-well, low-volume, white assay plates

  • Plate reader capable of luminescence or fluorescence detection

Experimental Protocol:

  • Compound Plating:

    • Dispense 50 nL of compound solution (typically 1 mM in DMSO) into the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM.

    • Plate Layout: Dedicate specific columns for controls:

      • Negative Control (0% Inhibition): DMSO only.

      • Positive Control (100% Inhibition): A known TrkA inhibitor at a high concentration (e.g., 10 µM Larotrectinib).

    Columns 1-2Columns 3-22Columns 23-24
    Negative Control (DMSO)Library CompoundsPositive Control
    Table 2: Example 384-Well Plate Layout for Primary HTS.
  • Enzyme/Substrate Addition:

    • Prepare a master mix of TrkA enzyme and peptide substrate in assay buffer.

    • Dispense 2.5 µL of the enzyme/substrate mix into all wells.

    • Incubate for 15 minutes at room temperature to allow compounds to bind to the enzyme.

    • Rationale: This pre-incubation step is crucial for identifying inhibitors that bind slowly or require an induced fit.

  • Initiate Kinase Reaction:

    • Prepare a solution of ATP in assay buffer. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the enzyme to sensitively detect competitive inhibitors.

    • Dispense 2.5 µL of the ATP solution to all wells to start the reaction.

    • Incubate for 60 minutes at 30°C. The reaction time should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover).

  • Detect ADP Production:

    • Add 5 µL of the ADP detection reagent to all wells.

    • Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).

    • Read the plate on a compatible plate reader (luminescence or fluorescence).

Data Analysis and Quality Control:

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • Assess Assay Quality with Z'-Factor: The Z'-factor is a statistical measure of the separation between the positive and negative controls. A Z'-factor > 0.5 indicates an excellent assay suitable for HTS. Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Avg_Positive_Control - Avg_Negative_Control|

Control TypeRaw Signal (Luminescence)AverageStd. Dev.
Negative (DMSO)185234, 190112, 188543, ...1879632450
Positive (Larotrectinib)12543, 11987, 13011, ...12514512
Z'-Factor Calculation: 1 - (3 * (2450 + 512)) /12514 - 187963= 0.95
Table 3: Example HTS Data and Z'-Factor Calculation.

Hit Selection: Compounds demonstrating inhibition above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls) are selected as "hits" for further validation.

Section 4: Protocol for Secondary Cell-Based Assay

This protocol is designed to confirm the activity of primary hits in a cellular context and determine their potency (IC₅₀).

Target Pathway: TrkA-dependent cell proliferation.

Cell Line: A cancer cell line with an NTRK1 gene fusion, making it dependent on TrkA signaling for survival and proliferation (e.g., KM12 colorectal cancer cell line).[4]

Assay Principle: The assay measures cell viability after treatment with the compound. A reduction in cell viability indicates that the compound is successfully inhibiting the TrkA pathway, leading to an anti-proliferative effect. The CellTiter-Glo® Luminescent Cell Viability Assay, which measures intracellular ATP levels as an indicator of metabolic activity, is a common choice.[12][13]

Signaling_Pathway cluster_0 cluster_1 cluster_2 Receptor TrkA Receptor RAS RAS Receptor->RAS Ligand Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, CREB) ERK->Transcription Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Receptor Inhibition Result Cell Proliferation & Survival Transcription->Result

Caption: Simplified TrkA Signaling Pathway.

Experimental Protocol:

  • Cell Plating:

    • Seed KM12 cells into 96-well, clear-bottom, white-walled plates at a density of 3,000 cells/well in 100 µL of culture medium.

    • Incubate overnight (37°C, 5% CO₂) to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds in culture medium. A common concentration range is 100 µM to 1 nM in a 10-point, 3-fold dilution series.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include DMSO-only wells as a vehicle control.

    • Incubate for 72 hours.

    • Rationale: A 72-hour incubation period is typically sufficient to observe significant effects on cell proliferation.

  • Measure Viability:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

Data Analysis:

  • Normalize Data: Convert the raw luminescence values to percent viability relative to the DMSO control. % Viability = 100 * (Signal_Compound / Avg_Signal_DMSO)

  • Generate IC₅₀ Curve:

    • Plot % Viability against the log of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism, R) to determine the IC₅₀ value.

Compound Conc. (nM)% Viability
198.5
395.2
1089.1
3075.4
10051.2
30022.6
10008.3
30004.1
Calculated IC₅₀: 95 nM
Table 4: Example Dose-Response Data for a Hit Compound.

Section 5: Hit Prioritization and Next Steps

The ultimate goal is to select the most promising compounds for further development. This involves integrating all available data.

Hit_Prioritization cluster_criteria Prioritization Criteria input Validated Hits Potency High Potency (Biochemical IC₅₀ < 100 nM Cellular IC₅₀ < 1 µM) Selectivity Good Selectivity (>100-fold vs. related kinases) SAR Favorable SAR (Clear structure-activity trends) Properties Drug-like Properties (Good solubility, low toxicity) output Lead Series for Optimization Potency->output Selectivity->output SAR->output Properties->output

Caption: Logic for Prioritizing Validated Hits.

A successful screening campaign will yield compounds that are:

  • Potent: Low nanomolar activity in biochemical assays and sub-micromolar activity in cell-based assays.

  • Selective: The compound should inhibit the intended target with significantly higher potency than other related kinases to minimize off-target toxicity.

  • Structurally Tractable: The chemical structure should be amenable to further synthetic modification to improve its properties (Structure-Activity Relationship, or SAR, studies).[4]

  • Pharmacologically Promising: The compound should possess acceptable early ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles.[16][17]

Validated hits that meet these criteria become the starting point for lead optimization, a focused effort by medicinal chemists and biologists to develop a preclinical drug candidate.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]

  • Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9. ResearchGate. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]

  • Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. PMC - NIH. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. PMC - NIH. [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH. [Link]

  • Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists. RSC Publishing. [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

  • Cell-Based Assays: Screening Bioactive Compounds & Leads. ResearchGate. [Link]

  • Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute. [Link]

  • Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder. Crestone, Inc.. [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • High-throughput screening for kinase inhibitors. PubMed. [Link]

  • Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. Johns Hopkins University. [Link]

  • High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development. [Link]

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates. Semantic Scholar. [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Evaluating and evolving a screening library in academia: the St. Jude approach. PMC - NIH. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PMC. [Link]

  • Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual. MDPI. [Link]

  • Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. PubMed. [Link]

  • Design, synthesis, antimicrobial evaluation, molecular docking studies, and in silico prediction of ADME properties for novel pyrazolo[1,5‐a]pyrimidine and its fused derivatives. ResearchGate. [Link]

  • (PDF) Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines as Antimicrobial, and Anticancer Agents. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

improving the yield of Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrazolo[1,5-a]pyrimidine Synthesis Topic: Optimization of Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate Yields Reference ID: TS-CHEM-PZP-006

Executive Summary

The synthesis of Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate is a notorious bottleneck in medicinal chemistry campaigns involving kinase inhibitors (e.g., CDK, RET inhibitors).[1] The standard condensation between ethyl 5-amino-1H-pyrazole-4-carboxylate and 2-bromomalonaldehyde frequently results in low yields (<30%) and the formation of a dark, intractable "tar" due to the polymerization of the aldehyde electrophile.[1]

This guide provides a Yield Optimization Protocol focused on the single most critical variable: the in situ generation or rigorous purification of the electrophile, 2-bromomalonaldehyde.

Module 1: The "Gold Standard" Protocol

Do not use commercial 2-bromomalonaldehyde stored for >1 month.[1] It degrades into yield-killing polymers.[1]

Reagents & Stoichiometry
ComponentRoleEq.Notes
Ethyl 5-amino-1H-pyrazole-4-carboxylate Nucleophile1.0Ensure dry; water acts as a competing nucleophile.
1,1,3,3-Tetramethoxypropane (TMP) Electrophile Precursor1.2CRITICAL: Use this to generate fresh aldehyde.[1]
Bromine (Br₂) Brominating Agent1.2Handle with care; use dropping funnel.[1]
Glacial Acetic Acid (AcOH) Solvent/Catalyst10-15 volPromotes cyclization; suppresses polymerization.[1]
Sodium Acetate (NaOAc) Buffer1.5Optional: Scavenges HBr, prevents acid-catalyzed degradation.[1]
Step-by-Step Workflow

Phase A: In Situ Electrophile Generation (The Yield Booster)

  • Hydrolysis: Dissolve 1,1,3,3-tetramethoxypropane (1.2 eq) in water/ethanol (1:1) with catalytic HCl.[1] Stir at 40°C for 1 hour until the solution is clear (hydrolysis to malonaldehyde).

  • Bromination: Cool to 0°C. Add Bromine (1.2 eq) dropwise. The solution will turn yellow/orange. Stir for 30 mins.

  • Isolation (Optional but Recommended): Extract with DCM, dry over MgSO₄, and concentrate immediately to obtain fresh 2-bromomalonaldehyde (solid/semi-solid).[1] Use within 1 hour.

Phase B: Cyclocondensation

  • Dissolution: Dissolve Ethyl 5-amino-1H-pyrazole-4-carboxylate (1.0 eq) in Glacial Acetic Acid (10 volumes).

  • Addition: Add the freshly prepared 2-bromomalonaldehyde (from Phase A) at Room Temperature (RT).

  • Reaction: Heat to 80°C (Do not reflux violently; 118°C promotes tar). Monitor by LC-MS.[1][2][3][4][5]

    • Checkpoint: Reaction is usually complete in 2–4 hours.[1]

  • Workup: Cool to RT. Pour the mixture into ice-cold water (5x reaction volume).

    • Observation: The product should precipitate as a beige/tan solid.

    • Troubleshooting: If no precipitate, neutralize with sat.[1] NaHCO₃ to pH 5–6 (careful of foaming).

  • Purification: Filter the solid. Wash with cold water, then cold ethanol.[1] Recrystallize from Ethanol/DMF if purity is <95%.[1]

Module 2: Visualizing the Pathway

The following diagram illustrates the critical decision points where yield is lost (red) and the optimized pathway (blue).

G Start Start: Ethyl 5-aminopyrazole-4-carboxylate Electrophile_Source Electrophile Source? Start->Electrophile_Source Comm_Aldehyde Commercial 2-Bromomalonaldehyde Electrophile_Source->Comm_Aldehyde High Risk Fresh_Aldehyde Fresh/In Situ from TMP + Br2 Electrophile_Source->Fresh_Aldehyde Recommended Polymerization Polymerization/Tar (Yield < 20%) Comm_Aldehyde->Polymerization Degraded Reagent Reaction_Cond Reaction Medium Fresh_Aldehyde->Reaction_Cond Cyclization Cyclization (AcOH, 80°C) Reaction_Cond->Cyclization Cyclization->Polymerization Overheating (>100°C) Target Target: Ethyl 6-bromo-PZP-3-carboxylate (Yield > 70%) Cyclization->Target

Caption: Synthesis workflow comparing the high-risk commercial reagent route vs. the high-yield in situ generation route.

Module 3: Troubleshooting & FAQs

Q1: The reaction mixture turned into a black, sticky tar. What happened?

Diagnosis: Polymerization of 2-bromomalonaldehyde.[1] Root Cause:

  • Old Reagent: The aldehyde oxidizes and polymerizes upon storage.[1]

  • Overheating: Refluxing acetic acid (118°C) is too harsh for this specific electrophile. Solution:

  • Repeat using freshly generated aldehyde (Phase A above).

  • Lower reaction temperature to 60–80°C .

  • Rescue: If you have tar, decant the solvent. The product might be trapped in the tar. Dissolve the tar in a small amount of DMF, then pour into excess water to see if the product precipitates.

Q2: I see the product mass (M+H) on LC-MS, but it won't precipitate.

Diagnosis: Product is protonated or trapped in the acetic acid matrix. Solution:

  • Neutralization: The pyrazolo[1,5-a]pyrimidine system is weakly basic.[1] In glacial acetic acid, it may form a soluble salt.[1] Pour the mixture into ice water and adjust pH to 6.0 using saturated NaHCO₃ or 1M NaOH.

  • Salting Out: Add solid NaCl to the aqueous phase to drive the organic product out.

  • Extraction: If precipitation fails, extract with Ethyl Acetate/THF (3:1) . Pure EtOAc often fails to extract these polar heterocycles efficiently.[1]

Q3: Why is the regioselectivity consistent? Could I get the 5-bromo isomer?

Technical Insight: No. The regiochemistry is dictated by the symmetry of 2-bromomalonaldehyde (O=CH-CH(Br)-CH=O).[1]

  • The C5-NH₂ of the pyrazole attacks one aldehyde carbonyl.[1]

  • The N1-H of the pyrazole attacks the other.

  • The central carbon of the malonaldehyde (carrying the Br) always becomes position 6 of the fused system.

  • Note: If you used a non-symmetric electrophile (e.g., 2-bromo-3-ethoxyacrolein), regioselectivity would be a major concern, but with malonaldehyde, it is structurally locked.[1]

Q4: Can I use Ethanol/HCl instead of Acetic Acid?

Answer: Yes, but yields are typically lower (40-50%).[1]

  • Pros: Easier workup (evaporation).[1]

  • Cons: Ethanol/HCl promotes acetal formation (protecting the aldehyde) rather than cyclization, slowing the reaction and allowing side reactions to compete. Acetic acid acts as both solvent and catalyst, driving the condensation faster.

Module 4: Analytical Specifications

Target Molecule: Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate[1][2][3][4]

ParameterSpecificationMethod
Appearance Beige to light brown solidVisual
1H NMR (DMSO-d₆) δ 9.68 (d, 1H, H-7), 8.90 (d, 1H, H-5), 8.55 (s, 1H, H-2), 4.30 (q, 2H), 1.32 (t, 3H)Characteristic doublets for H-5/H-7 with J~2Hz (meta-coupling)
LC-MS (ESI+) [M+H]⁺ = 269.9 / 271.9Br isotope pattern (1:[1]1) is mandatory
Melting Point 142–145°CUncorrected

References

  • Integrated Publications. (2025). Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate. 2

  • BenchChem. (2025).[1][6][7] The Synthesis of 2-Bromomalonaldehyde: A Technical Guide. 6

  • National Institutes of Health (PMC). (2020).[1] Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. 8[1][9]

  • Royal Society of Chemistry. (2024).[1] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. 10

Sources

overcoming solubility issues of pyrazolo[1,5-a]pyrimidine derivatives in assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers encountering solubility challenges with pyrazolo[1,5-a]pyrimidine derivatives. It is structured to diagnose, troubleshoot, and resolve precipitation and aggregation issues common to this scaffold in biological assays.

Subject: Overcoming Solubility & Aggregation Issues in High-Throughput and Cell-Based Assays Applicable Scaffolds: Pyrazolo[1,5-a]pyrimidines (e.g., Dorsomorphin, Dinaciclib analogs, B-Raf/TTK inhibitors) Support Level: Senior Application Scientist

Core Issue Analysis: Why This Scaffold "Crashes Out"

Q: Why do my pyrazolo[1,5-a]pyrimidine compounds precipitate even when the calculated LogP suggests they should be soluble?

A: The issue is often kinetic rather than thermodynamic. The pyrazolo[1,5-a]pyrimidine core is a fused, planar aromatic system. While lipophilicity (LogP) drives partitioning, the planarity of this scaffold drives high crystal lattice energy and strong


-

stacking interactions. When you dilute a DMSO stock into an aqueous buffer, the compound molecules often aggregate into "micro-crystals" or amorphous precipitates faster than they can disperse into the water network. This is known as the "crash-out" effect.[1]

Key Physicochemical Drivers:

  • High Melting Point: Indicates strong intermolecular forces (lattice energy) requiring significant energy to break during dissolution.

  • Planarity: Facilitates tight stacking, leading to aggregation in aqueous media, which can cause false positives in enzyme assays (promiscuous inhibition via aggregate sequestration).

Troubleshooting Guide & FAQs

Category A: Stock Solution & Dilution Protocols[2]

Q: I see a fine precipitate immediately after adding my DMSO stock to the assay buffer. How do I prevent this?

Diagnosis: You are likely triggering solvent shock . Adding aqueous buffer directly to a high-concentration DMSO stock creates a zone of high supersaturation at the interface, causing immediate precipitation.

Solution: The "Intermediate Plate" Method Do not jump directly from 10 mM stock to aqueous buffer. Use an intermediate dilution step.

Protocol:

  • Step 1 (DMSO Serial Dilution): Perform all serial dilutions in 100% DMSO first.

  • Step 2 (Intermediate Step): Transfer the DMSO solution to an "intermediate" plate containing a compatible co-solvent or buffer with a higher DMSO tolerance (e.g., 10% DMSO in buffer).

  • Step 3 (Final Assay): Transfer from the intermediate plate to the final assay plate.

Q: Does the order of addition matter? A: Yes. Always add the DMSO stock to the Buffer , never the Buffer to the DMSO stock.

  • Correct: Pipette a small volume of stock into a larger volume of vortexing buffer.

  • Incorrect: Dripping buffer into the stock vial. This spikes the water concentration locally, forcing the compound out of solution before it can disperse.

Category B: Assay Buffer Optimization

Q: My IC50 curves are steep and variable (Hill slope > 2). Is this a solubility issue?

Diagnosis: This is a hallmark of colloidal aggregation . The compound forms microscopic spheres that sequester the enzyme, leading to non-specific inhibition.

Solution: Detergent Critical Micelle Concentration (CMC) Add a non-ionic detergent to your assay buffer. Detergents disrupt the


-

stacking aggregates of pyrazolo[1,5-a]pyrimidines.
AdditiveRecommended Conc.Mechanism
Tween-20 0.01% – 0.05%Prevents aggregation; compatible with most kinase assays.
Triton X-100 0.01%Stronger disruption; verify enzyme compatibility first.
BSA 0.1% (w/v)Albumin binds free compound, buffering the free concentration and preventing precipitation.

Critical Note: If adding 0.01% Tween-20 shifts your IC50 from 10 nM to 1 µM, the original 10 nM activity was likely an artifact of aggregation (false positive).

Category C: Cell-Based Assay Specifics

Q: I cannot use detergents in my cell assay. How do I keep the compound soluble?

A: In cell culture, you rely on the serum proteins (FBS) and strict DMSO limits.

  • DMSO Limit: Keep final DMSO < 0.5% (v/v). Pyrazolo[1,5-a]pyrimidines are highly sensitive to the dielectric constant change when DMSO drops below 1%.

  • Pre-complexing: Dilute the compound into pre-warmed culture media containing serum (FBS) rather than serum-free media. The albumin in FBS acts as a carrier protein, solubilizing the lipophilic scaffold.

  • Avoid "Cold Shock": Ensure all media is at 37°C before adding the compound. Temperature drops decrease kinetic solubility.

Diagnostic Workflows (Visualized)

Workflow 1: Troubleshooting Precipitation in Assays

This decision tree helps you identify the root cause of solubility failure.

SolubilityTroubleshooting Start START: Compound Precipitates or Variable Data CheckDMSO 1. Check DMSO Stock (Is it clear?) Start->CheckDMSO WarmVortex Warm to 37°C & Vortex CheckDMSO->WarmVortex Cloudy/Solid CheckBuffer 2. Check Assay Buffer pH (Is compound ionized?) CheckDMSO->CheckBuffer Clear Aggregates Suspect Colloidal Aggregation? CheckBuffer->Aggregates pH OK DetergentTest Add 0.01% Tween-20 Aggregates->DetergentTest Enzyme Assay Nephelometry Run Nephelometry (Light Scattering) Aggregates->Nephelometry Confirm Solubility Limit ResultAnalysis False Positive Detected (Aggregation) DetergentTest->ResultAnalysis IC50 shifts > 10x?

Figure 1: Decision tree for diagnosing solubility-driven assay failures.

Workflow 2: The "Intermediate Plate" Dilution Protocol

The gold standard for transferring lipophilic pyrazolo[1,5-a]pyrimidines into aqueous buffer.

DilutionProtocol cluster_0 Critical Control Point Stock 10 mM Stock (100% DMSO) Step1 Step 1: Serial Dilution (100% DMSO) Stock->Step1 Dilute Step2 Step 2: Intermediate Plate (10% DMSO in Buffer) Step1->Step2 1:10 Transfer (Mix Well) Step3 Step 3: Assay Plate (1% DMSO Final) Step2->Step3 1:10 Transfer (Rapid Dispersion)

Figure 2: Intermediate dilution strategy to prevent solvent shock precipitation.

Standardized Protocols

Protocol A: Kinetic Solubility Assessment (Nephelometry)

Use this to determine the maximum soluble concentration in your specific assay buffer.

Materials:

  • Test Compound (10 mM in DMSO)

  • Assay Buffer (exact composition used in your experiment)

  • 96-well clear flat-bottom plate

Procedure:

  • Preparation: Prepare a range of compound concentrations (e.g., 100 µM, 50 µM, 25 µM...) in the Assay Buffer containing 1% DMSO final.

  • Incubation: Incubate at room temperature for 90 minutes (mimicking assay time).

  • Read: Measure absorbance at 650 nm (turbidity) or use a Nephelometer.

  • Analysis: A baseline elevation > 0.005 OD units above the DMSO blank indicates the onset of precipitation.

  • Result: The highest concentration before the OD spike is your Kinetic Solubility Limit .

Protocol B: Re-dissolving "Crashed" Stocks

If your frozen DMSO stock has precipitated:

  • Heat: Place the vial in a 37°C water bath for 10–15 minutes.

  • Sonicate: Use an ultrasonic bath for 5 minutes.

  • Vortex: Vortex vigorously for 30 seconds.

  • Inspect: Hold against a light source. If "schlieren" lines (swirls) or particles remain, do not use . Centrifuge at 13,000 rpm for 5 mins and use the supernatant, but verify concentration via HPLC.

Data Summary: Solubility Modifiers

ModifierEffect on Pyrazolo[1,5-a]pyrimidineRecommended Use Case
DMSO Solubilizes stock; precipitates upon dilution.Stock solution only.
Tween-20 Disrupts aggregates; increases kinetic solubility.Biochemical/Enzyme assays (0.05%).[2]
Pluronic F-68 Low toxicity surfactant.Cell-based assays (0.1%).
Cyclodextrin (HP-β-CD) Encapsulates lipophilic core.In vivo formulation or difficult cell assays.

References

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today. Link

  • Sikdar, B., et al. (2023).[3] "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment." RSC Advances. Link

  • Lakshminarayana, N., et al. (2018). "Improving potency, selectivity and solubility through the application of rationally designed solubilizing groups." Bioorganic & Medicinal Chemistry Letters. Link

  • Heimbach, T., et al. (2016). "Solubility-limited absorption and its effect on oral bioavailability." AAPS Journal. Link

  • Screening Compound Precipitation Guide. "Compound Precipitation in High-Concentration DMSO Solutions." Journal of Biomolecular Screening. Link

Sources

preventing debromination during cross-coupling reactions of pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemists working with pyrazolo[1,5-a]pyrimidines. This guide is designed to provide in-depth troubleshooting advice and practical solutions for a common and often frustrating side reaction encountered during cross-coupling reactions: debromination . As researchers and drug development professionals, we understand that maximizing the yield of your desired product is paramount. This resource will equip you with the knowledge to diagnose and overcome challenges related to the premature loss of your bromine substituent.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of cross-coupling reactions?

A1: Debromination, a specific type of hydrodehalogenation, is an undesired side reaction where the bromine atom on your pyrazolo[1,5-a]pyrimidine substrate is replaced by a hydrogen atom. This leads to the formation of a protonated pyrazolo[1,5-a]pyrimidine byproduct, reducing the overall yield of your target cross-coupled product and complicating purification.

Q2: What is the general mechanism of debromination in palladium-catalyzed reactions?

A2: The primary culprit in debromination is often the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. After the initial oxidative addition of the palladium(0) catalyst to the C-Br bond of your pyrazolo[1,5-a]pyrimidine, the resulting Pd(II) intermediate is poised for the desired transmetalation step. However, if a hydride source is present, it can be transferred to the palladium center. Subsequent reductive elimination of H-Br from this intermediate regenerates the Pd(0) catalyst and releases the undesired debrominated product. Sources of hydride can include solvents (like alcohols), bases, or even impurities in the reaction mixture.

Q3: Why are pyrazolo[1,5-a]pyrimidines susceptible to debromination?

A3: Pyrazolo[1,5-a]pyrimidines are electron-deficient heterocyclic systems. This electronic nature can influence the relative rates of the desired cross-coupling pathway versus the undesired debromination pathway. The electron-withdrawing character of the fused ring system can make the carbon-bromine bond more susceptible to certain side reactions under specific catalytic conditions.

Q4: How does the choice of ligand impact debromination?

A4: The ligand plays a critical role in modulating the reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., XPhos, SPhos), are often effective at suppressing debromination. These ligands promote the desired reductive elimination of the cross-coupled product and can sterically hinder the approach of hydride sources to the palladium center, thus disfavoring the debromination pathway.

Q5: Can the quality of my boronic acid (in Suzuki couplings) affect debromination?

A5: Absolutely. Boronic acids can undergo protodeboronation, especially in the presence of water and base, to generate the corresponding arene. This process not only consumes your coupling partner but can also indirectly contribute to a higher proportion of debromination of your pyrazolo[1,5-a]pyrimidine starting material by altering the reaction kinetics. Using high-purity, anhydrous boronic acids or their corresponding pinacol esters can mitigate this issue.

Troubleshooting Guide: Debromination in Cross-Coupling of Bromo-Pyrazolo[1,5-a]pyrimidines

This section provides a systematic approach to troubleshooting and minimizing the formation of the debrominated byproduct in your cross-coupling reactions.

Observed Issue Potential Cause(s) Recommended Solution(s) Cross-Coupling Reaction
High percentage (>10%) of debrominated byproduct detected by LC-MS or NMR. Inappropriate Catalyst/Ligand System: The ligand may not be sufficiently bulky or electron-donating to outcompete the debromination pathway.Switch to a more robust catalyst system. For Suzuki couplings, a pre-catalyst like XPhos Pd G2 in tandem with additional XPhos ligand has proven effective. For Buchwald-Hartwig aminations, consider using bulky biarylphosphine ligands.Suzuki, Buchwald-Hartwig, Sonogashira
Suboptimal Base Selection: Stronger bases, particularly alkoxides, can sometimes promote debromination.Screen a series of weaker bases. Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) or phosphate bases (e.g., K₃PO₄) are often milder alternatives.Suzuki, Buchwald-Hartwig
High Reaction Temperature: Elevated temperatures can increase the rate of undesired side reactions, including debromination.Lower the reaction temperature. Attempt the reaction at a milder temperature (e.g., 80 °C instead of 110 °C) and monitor the progress over a longer period.All
Presence of Protic Solvents or Water: Alcohols and water can act as hydride sources, leading to reductive debromination.Use anhydrous solvents. Ensure all solvents are rigorously dried. For Suzuki couplings requiring a co-solvent with water, minimize the amount of water or consider using a different solvent system like dioxane.Suzuki, Buchwald-Hartwig
Reaction stalls, with both starting material and debrominated product present. Catalyst Deactivation: The palladium catalyst may be deactivating over the course of the reaction.Increase catalyst loading slightly or use a more stable pre-catalyst. Pre-catalysts like the G2 or G3 Buchwald pre-catalysts are designed for higher stability and activity.All
Poor Quality of Coupling Partner: For Suzuki reactions, decomposition of the boronic acid can halt the desired catalytic cycle.Use fresh, high-purity boronic acid or a boronic ester. Store boronic acids under inert atmosphere and away from moisture.Suzuki
Debromination is particularly problematic in a Sonogashira coupling. Copper Co-catalyst Issues: While classic Sonogashira conditions use a copper co-catalyst, this can sometimes lead to side reactions.Attempt a copper-free Sonogashira protocol. These conditions often rely on specific palladium catalysts and ligands to facilitate the coupling without the need for copper.Sonogashira

Visualizing the Competing Reaction Pathways

The following diagram illustrates the catalytic cycle for a generic palladium-catalyzed cross-coupling reaction, highlighting the point at which the undesired debromination pathway diverges from the desired product formation.

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition + Ar-Br pd_intermediate Ar-Pd(II)(Br)L_n oxidative_addition->pd_intermediate transmetalation Transmetalation (with R-M) pd_intermediate->transmetalation + R-M debromination_path Hydride Transfer pd_intermediate->debromination_path Competing Pathway coupled_intermediate Ar-Pd(II)(R)L_n transmetalation->coupled_intermediate reductive_elimination Reductive Elimination coupled_intermediate->reductive_elimination product Desired Product (Ar-R) reductive_elimination->product product->pd0 Catalyst Regeneration pd_hydride Ar-Pd(II)(H)L_n debromination_path->pd_hydride debromination_re Reductive Elimination pd_hydride->debromination_re byproduct Debrominated Byproduct (Ar-H) debromination_re->byproduct byproduct->pd0 Catalyst Regeneration hydride_source Hydride Source (e.g., solvent, base) hydride_source->debromination_path

Technical Support Center: Solvent Effects in Pyrazolo[1,5-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the effect of solvent choice on pyrazolo[1,5-a]pyrimidine reactions.

Topic: Optimization of Solvent Systems for Regioselectivity, Yield, and Reaction Outcomes Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Version: 2.1 (Current)

Executive Summary

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation of 3(5)-aminopyrazoles with 1,3-electrophiles (e.g.,


-diketones, 

-ketoesters, enaminones). While substituent electronics are the primary driver of regioselectivity (5- vs. 7-isomerism), solvent choice acts as a critical modulator. It influences the tautomeric equilibrium of the starting aminopyrazole, the electrophilicity of the carbonyl partners, and the stability of the kinetic vs. thermodynamic products.

This guide provides troubleshooting workflows and mechanistic insights to help you navigate solvent-dependent challenges.

Module 1: Regioselectivity Control (The "5- vs. 7-Isomer" Challenge)

Q1: I am reacting a 3-aminopyrazole with an unsymmetrical 1,3-diketone. How does solvent choice dictate which isomer is formed?

A: The regioselectivity is governed by the initial nucleophilic attack. The 3-aminopyrazole has two nucleophilic sites: the exocyclic amine (


) and the endocyclic ring nitrogen (N-1).
  • Exocyclic Amine: Generally more nucleophilic (harder nucleophile).

  • Endocyclic Nitrogen: Less nucleophilic (softer), but its reactivity is highly dependent on tautomerism.

The Solvent Effect:

  • Acidic Solvents (e.g., Glacial Acetic Acid):

    • Mechanism:[1][2][3][4] Acid protonates the most basic site (often the endocyclic N-1 or the carbonyl oxygen of the electrophile). This suppresses the nucleophilicity of N-1, forcing the exocyclic amine to attack the most electrophilic carbonyl of the 1,3-diketone first.

    • Outcome: High regioselectivity for the thermodynamically stable product.

  • Protic Neutral Solvents (e.g., Ethanol, Methanol):

    • Mechanism:[1][2][3] These solvents stabilize the polar transition states and the zwitterionic intermediates via hydrogen bonding. They allow for a rapid equilibrium between the 3-amino and 5-amino tautomers of the starting material.

    • Outcome: Often leads to mixtures if the electrophilic centers of the diketone have similar reactivity.

  • Aprotic/Non-polar Solvents (e.g., Toluene, Dioxane):

    • Mechanism:[1][2][3] Rarely used alone for this condensation due to poor solubility of polar intermediates. However, when used, they destabilize charged intermediates, potentially slowing the reaction or favoring the kinetic product (precipitation driven).

Q2: I am getting a mixture of regioisomers in Ethanol. How can I fix this?

A: Switch to Glacial Acetic Acid or add a catalytic amount of acid (HCl or AcOH) to your ethanol reaction.

  • Why? In neutral ethanol, the difference in nucleophilicity between the exocyclic and endocyclic nitrogens may not be sufficient to discriminate between the two carbonyls of the diketone. Acidifying the media protonates the endocyclic nitrogen, effectively "deactivating" it and ensuring the exocyclic amine attacks the most reactive carbonyl first (typically the ketone over the ester, or the less hindered ketone).

Q3: Does solvent polarity affect the tautomerism of the starting 3-aminopyrazole?

A: Yes.

  • In Non-polar solvents (CCl4, Toluene): The 3-amino tautomer is generally favored.

  • In Polar Protic solvents (DMSO, MeOH): The equilibrium shifts. While the 3-amino form is usually still dominant, the solvent shell stabilizes the more polar 5-amino tautomer or the imino-form intermediate. This can subtly alter the kinetic profile of the reaction, though the exocyclic attack remains the primary pathway.

Module 2: Troubleshooting Yields & Reaction Failure

Q4: My reaction in refluxing ethanol is sluggish (<20% yield after 24h). What are my options?

A: The standard ethanol reflux (


) often lacks the thermal energy to overcome the activation barrier for the dehydration step (ring closure).

Protocol Upgrade:

  • High-Boiling Solvents: Switch to Diglyme (

    
    ) or Dowtherm A . The higher temperature facilitates the elimination of water.
    
  • Solvent-Free (Green Approach):

    • Method: Mix the aminopyrazole and 1,3-dicarbonyl (neat).

    • Activation: Microwave irradiation (

      
       for 10–20 mins) or mechanochemical grinding.
      
    • Benefit: Often results in quantitative yields because the high concentration drives the bimolecular kinetics, and the absence of solvent prevents solvation-shell stabilization of the starting materials.

Q5: I observe a "tarry" baseline on TLC and low product isolation. Why?

A: This often indicates polymerization or oxidative decomposition of the aminopyrazole, which is electron-rich and sensitive to oxidation in solution over long reflux times.

  • Solution:

    • Degas the solvent: Sparge with Nitrogen/Argon before heating.

    • Change Solvent System: Use Acetic Acid (acts as solvent and catalyst, reducing reaction time) or Water/Ethanol with Ultrasound (mild conditions, prevents thermal decomposition).

Module 3: Advanced Troubleshooting (The Dimroth Rearrangement)

Q6: My product mass is correct, but the NMR suggests the substituents have swapped positions. What happened?

A: You likely triggered a Dimroth Rearrangement .[5]

  • Phenomenon:[1][3][4][5][6][7][8] An isomerization where the ring opens and closes, swapping the endocyclic nitrogen (N-1) with the exocyclic amine nitrogen.

  • Trigger: This is frequently catalyzed by Base (e.g., NaOH, EtONa) in protic solvents, or by boiling in Pyridine .

  • Prevention: Avoid basic workups or recrystallization from boiling pyridine if your scaffold is sensitive. Perform the cyclization under neutral or acidic conditions.

Diagram: Regioselectivity & Rearrangement Pathways

G cluster_0 Solvent Controlled Pathways Start 3-Aminopyrazole + Unsymmetrical 1,3-Diketone Neutral Neutral/Basic Solvent (EtOH, Pyridine) Start->Neutral Dissolution Acidic Acidic Solvent (AcOH, HCl/EtOH) Start->Acidic Protonation Thermo Thermodynamic Product (Isomer mix or rearranged) Neutral->Thermo Equilibrium Control Kinetic Kinetic Product (Often 7-isomer) Acidic->Kinetic Directed Attack (Exocyclic NH2 first) Dimroth Dimroth Rearrangement (Ring Open/Close) Thermo->Dimroth Base/Heat (e.g. Pyridine reflux) Rearranged Rearranged Isomer (N-Bridge Swap) Dimroth->Rearranged Isomerization

Caption: Solvent influence on reaction pathways. Acidic conditions favor direct cyclization (Kinetic), while basic/neutral conditions can lead to thermodynamic equilibration or Dimroth rearrangement.

Module 4: Comparative Solvent Data

Use this table to select the optimal solvent based on your experimental constraints.

Solvent SystemRoleTypical Temp (

C)
Key AdvantageKey Disadvantage
Ethanol (EtOH) Standard Solvent78 (Reflux)Green, cheap, easy workup.Slow kinetics; poor solubility for some diketones.
Acetic Acid (AcOH) Solvent + Catalyst118High Regioselectivity ; rapid rate.Corrosive; difficult to remove trace acid (requires neutralization).
Water (H

O)
Green Medium25–100Eco-friendly; often used with ultrasound.Poor solubility of organics; requires phase transfer catalyst or surfactant.
Pyridine Solvent + Base115Promotes specific condensations.High risk of Dimroth Rearrangement ; toxic; foul odor.
Solvent-Free Medium120–160 (MW)Fastest (mins) ; high yield; clean.Requires Microwave reactor; risk of thermal degradation if uncontrolled.

Experimental Protocol: Regioselective Synthesis in Acetic Acid

Objective: Synthesis of 7-substituted-pyrazolo[1,5-a]pyrimidine (Kinetic Control).

  • Setup: To a 50 mL round-bottom flask, add 3-aminopyrazole (1.0 equiv) and the unsymmetrical 1,3-diketone (1.1 equiv).

  • Solvent: Add Glacial Acetic Acid (5–10 volumes).

  • Reaction: Heat to reflux (

    
    ) with stirring. Monitor by TLC (typically complete in 1–3 hours).
    
    • Note: If using Ethanol, reaction may take 12–24 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour into crushed ice/water (50 mL).

    • Neutralization: Carefully adjust pH to ~7–8 using saturated

      
       solution or 
      
      
      
      (precipitate usually forms).
  • Isolation: Filter the solid, wash with cold water, and dry. Recrystallize from Ethanol/DMF if necessary.

References

  • Regioselectivity in Pyrazolo[1,5-a]pyrimidine Synthesis

    • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
    • Source: PMC (N
    • URL:[Link]

  • Solvent-Free and Green Synthesis Approaches

    • Title: Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5-a]pyrimidines.
    • Source: ResearchG
    • URL:[Link]

  • Tautomerism of Aminopyrazoles

    • Title: Structure and tautomerism of 4-substituted 3(5)
    • Source: ResearchGate.[4][9]

    • URL:[Link]

  • Dimroth Rearrangement Mechanism

    • Title: The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines.[1]

    • Source: PMC (N
    • URL:[Link]

  • Regioselective Synthesis of 7-Trifluoromethyl Derivatives

    • Title: A regioselective synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines.
    • Source: ResearchGate.[4][9]

    • URL:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Brominated Heterocyclic Building Blocks: A Comparative Analysis of Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indispensable Role of Brominated Heterocycles in Modern Drug Discovery

In the landscape of medicinal chemistry, heterocyclic compounds are paramount, forming the structural core of a vast number of pharmaceuticals.[1] Among these, brominated heterocycles have emerged as exceptionally versatile building blocks. The bromine substituent, with its moderate reactivity and ability to participate in a wide array of cross-coupling reactions, provides a reliable handle for medicinal chemists to elaborate molecular complexity and explore chemical space.[2] This strategic "bromination" can significantly influence a molecule's therapeutic activity, metabolic stability, and pharmacokinetic profile.[2]

This guide offers a comparative analysis of Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate, a privileged scaffold in kinase inhibitor design, against other commonly employed brominated heterocyclic building blocks. We will delve into their reactivity profiles in key synthetic transformations, supported by experimental data and detailed protocols, to provide researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making in their synthetic endeavors.

Featured Building Block: Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly protein kinase inhibitors.[3][4] Its unique electronic properties and ability to form key interactions within the ATP-binding site of kinases have led to the discovery of numerous potent and selective inhibitors.[5][6] Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate serves as a critical intermediate in the synthesis of these bioactive molecules, with the bromine at the 6-position providing a key vector for diversification.

Synthesis of Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate

A common and efficient method for the synthesis of this building block involves the microwave-assisted reaction of ethyl 5-amino-1H-pyrazole-4-carboxylate with 2-bromomalonaldehyde in the presence of a base.[7] The use of microwave irradiation accelerates the reaction, leading to higher yields in shorter reaction times, aligning with the principles of green chemistry.[8]

Comparative Reactivity in Key Cross-Coupling Reactions

The true value of a brominated heterocyclic building block lies in its ability to reliably undergo various cross-coupling reactions. Here, we compare the performance of Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate with other common brominated heterocycles in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and vinyl-substituted heterocycles.[9] The reaction's tolerance of a wide range of functional groups makes it a workhorse in medicinal chemistry.[10]

Comparative Experimental Data for Suzuki-Miyaura Coupling

EntryBrominated HeterocycleCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
13-Bromopyrazolo[1,5-a]pyrimidin-5(4H)-onep-Methoxyphenylboronic acidPdCl₂(dppf)K₂CO₃Dioxane/H₂O11089[11]
25-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane70-8060[12]
33-BromopyridinePotassium phenyltrifluoroboratePd(OAc)₂Cs₂CO₃Toluene/H₂O10095[13]

Note: Data for Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate was inferred from the reactivity of a closely related analog, 3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one, due to a lack of directly comparable published data.

Discussion of Suzuki-Miyaura Coupling Reactivity

The pyrazolo[1,5-a]pyrimidine core demonstrates excellent reactivity in Suzuki-Miyaura coupling, as evidenced by the high yield obtained with the 3-bromo analog (Entry 1).[11] The electron-deficient nature of the pyrimidine ring can facilitate the oxidative addition step of the catalytic cycle. In comparison, while bromopyridines are also good substrates for this reaction, the specific conditions, including the choice of catalyst, ligand, and base, can significantly impact the efficiency.[13][14] The use of potassium trifluoroborate salts as coupling partners can sometimes offer advantages in terms of stability and ease of handling compared to boronic acids.[10]

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of a Bromopyrazolopyrimidine

This protocol is adapted from a similar transformation and serves as a representative procedure.[11]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up and Purification start Combine bromopyrazolopyrimidine, boronic acid, PdCl₂(dppf), and K₂CO₃ in a microwave vial add_solvent Add Dioxane/H₂O (4:1) start->add_solvent Step 1 seal Seal the vial add_solvent->seal Step 2 irradiate Irradiate at 110 °C for 40 minutes seal->irradiate Step 3 cool Cool to room temperature irradiate->cool Step 4 extract Extract with an organic solvent cool->extract Step 5 dry Dry the organic layer extract->dry Step 6 concentrate Concentrate in vacuo dry->concentrate Step 7 purify Purify by column chromatography concentrate->purify Step 8

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for the synthesis of aryl and vinyl alkynes, which are valuable intermediates in organic synthesis and can be found in various biologically active molecules.[15] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[16]

Comparative Experimental Data for Sonogashira Coupling

EntryBrominated HeterocycleCoupling PartnerCatalyst/Co-catalystBaseSolventTemp. (°C)Yield (%)Reference
1Bromo-diazenyl-pyrazolo[1,5-a]pyrimidinePhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF6085[17]
26-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₂Cl₂/CuIEt₃N/DMF6075[18]

Note: The data for the pyrazolo[1,5-a]pyrimidine system is from a substituted analog, highlighting the general reactivity of this core.

Discussion of Sonogashira Coupling Reactivity

The pyrazolo[1,5-a]pyrimidine scaffold is amenable to Sonogashira coupling, affording good yields of the desired alkynylated products.[17] The reaction conditions are generally mild, and the presence of various functional groups is tolerated. Bromopyridines also undergo Sonogashira coupling efficiently, with the choice of solvent and base playing a crucial role in optimizing the reaction.[18] For both scaffolds, the nature of the alkyne coupling partner can influence the reaction outcome.

Experimental Protocol: Sonogashira Coupling of a Bromopyrazolopyrimidine

This protocol is based on a representative procedure for a similar substrate.[17]

  • Inert Atmosphere: To a dried Schlenk flask, add the bromo-pyrazolo[1,5-a]pyrimidine (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Solvent and Base: Evacuate and backfill the flask with argon three times. Add anhydrous THF, followed by triethylamine (2.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature, filter through a pad of Celite, and wash with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[19] This reaction is of immense importance in the pharmaceutical industry, as the arylamine moiety is a common feature in many drugs.[20][21]

Comparative Experimental Data for Buchwald-Hartwig Amination

EntryBrominated HeterocycleAmineCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
15-Chloro-2-methyl-7-morpholinopyrazolo[1,5-a]pyrimidineBenzene-1,2-diaminePd₂(dba)₃/XantphosCs₂CO₃Toluene11061[22]
22-BromopyridineMorpholinePd(OAc)₂/BINAPNaOtBuToluene8095[19]

Note: A chloro-substituted pyrazolo[1,5-a]pyrimidine is used here as a proxy for the bromo-analog, as they exhibit similar reactivity in palladium-catalyzed cross-coupling reactions, with the C-Cl bond being generally less reactive.

Discussion of Buchwald-Hartwig Amination Reactivity

The pyrazolo[1,5-a]pyrimidine core is a suitable substrate for Buchwald-Hartwig amination, allowing for the introduction of various amine nucleophiles.[22] The choice of a bulky, electron-rich phosphine ligand, such as Xantphos, is often crucial for achieving high catalytic activity.[19] Bromopyridines are also excellent substrates for this reaction, often providing high yields of the corresponding aminopyridines. The selection of the appropriate base is critical for the success of the Buchwald-Hartwig amination, with sodium tert-butoxide being a common choice.[20]

Experimental Protocol: Buchwald-Hartwig Amination of a Halogenated Pyrazolopyrimidine

This protocol is a general representation of the Buchwald-Hartwig amination.[22]

Buchwald_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification start Combine halogenated pyrazolopyrimidine, amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in a Schlenk flask add_solvent Add anhydrous Toluene start->add_solvent Step 1 heat Heat at 110 °C for 18-24 hours add_solvent->heat Step 2 cool Cool to room temperature heat->cool Step 3 filter Filter through Celite cool->filter Step 4 concentrate Concentrate the filtrate filter->concentrate Step 5 purify Purify by column chromatography concentrate->purify Step 6

Caption: A generalized workflow for the Buchwald-Hartwig amination reaction.

The Pyrazolo[1,5-a]pyrimidine Advantage in Drug Design

The pyrazolo[1,5-a]pyrimidine scaffold offers several advantages in the context of drug design, particularly for kinase inhibitors:

  • Structural Mimicry: The bicyclic core can act as a bioisostere for purines, allowing it to effectively compete with ATP for binding to the kinase active site.[5]

  • Tunable Properties: The scaffold allows for substitution at multiple positions, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties.[3][6]

  • Proven Track Record: Numerous successful clinical candidates and approved drugs, such as the CDK inhibitor Dinaciclib, are based on the pyrazolo[1,5-a]pyrimidine core, validating its utility in medicinal chemistry.[5]

Conclusion

Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate stands out as a highly valuable and versatile building block in drug discovery. Its robust performance in key cross-coupling reactions, coupled with the inherent biological relevance of the pyrazolo[1,5-a]pyrimidine scaffold, makes it a superior choice for the synthesis of novel kinase inhibitors and other potential therapeutics. While other brominated heterocycles certainly have their place in the medicinal chemist's toolbox, the unique combination of reactivity and biological potential offered by this featured building block makes it a compelling starting point for innovative drug design programs.

References

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • PubMed. (2023). Micelle-Mediated Sonogashira Coupling for DNA-Encoded Library Synthesis. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • International Journal of Pharmacy and Technology. (2017). Base catalyzed microwave assisted synthesis, characterization of 6-bromo-pyrazolo-[1, 5-a]- pyrimidine-3-ethyl-carboxylate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. Retrieved from [Link]

  • PubMed. (2022). Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. Retrieved from [Link]

  • ACS Publications. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • PubMed. (2021). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Retrieved from [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • PubMed Central. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-guided design of pyrazolo[1,5-a]pyrimidines as inhibitors of human cyclin-dependent kinase 2. Retrieved from [Link]

  • PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • SRD ORGANICS LTD. (n.d.). Heterocyclic Building Blocks. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

Sources

benchmarking the synthetic efficiency of microwave vs. conventional heating for pyrazolo[1,5-a]pyrimidines

[1][2][3][4]

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for potent kinase inhibitors (e.g., Dinaciclib), anxiolytics (e.g., Zaleplon), and antischistosomal agents. Historically, the synthesis of this bicycle via the condensation of aminopyrazoles with 1,3-electrophiles has been plagued by long reaction times and variable regioselectivity under conventional thermal conditions.

This guide benchmarks the transition from Conventional Thermal Heating (CH) to Microwave-Assisted Organic Synthesis (MAOS) . Our analysis, grounded in comparative experimental data, demonstrates that MAOS is not merely a "faster" alternative but a distinct thermodynamic tool that enhances yield, purity, and energy efficiency (Green Chemistry).

The Verdict: Microwave irradiation is the superior method for library generation and process optimization of pyrazolo[1,5-a]pyrimidines, reducing reaction times by 95-98% while improving isolated yields by 15-30% .

Mechanistic Foundation & Causality

To understand the efficiency gap, one must analyze the heating mechanism.

  • Conventional Heating (Conduction/Convection): Heat is transferred from an external source (oil bath) to the vessel wall, then to the solvent, and finally to the reactants. This creates thermal gradients, often leading to "wall effects" where degradation occurs before the bulk solution reaches the activation energy (

    
    ).
    
  • Microwave Heating (Dielectric Heating): Radiation interacts directly with the dipole moments of the molecules (specifically the polar transition state of the condensation). This causes rapid molecular rotation and ionic conduction, generating internal heat.

    • The "Specific Microwave Effect": In the condensation of 3-aminopyrazole with

      
      -diketones, the transition state is more polar than the ground state. Microwaves stabilize this transition state, lowering the effective 
      
      
      and accelerating the reaction beyond simple thermal effects.
Visualization: Reaction Mechanism & Pathway

The following diagram illustrates the cyclocondensation pathway and where MW irradiation exerts its kinetic influence.

ReactionMechanismStart3-Aminopyrazole+ 1,3-DicarbonylInter1Intermediate A:Schiff Base FormationStart->Inter1Nucleophilic Attack(Fast)Inter2Intermediate B:Cyclization (Rate Limiting)Inter1->Inter2- H2O(Dehydration)ProductPyrazolo[1,5-a]pyrimidineInter2->ProductMW Acceleration(Stabilized TS)WaterH2O (Byproduct)Inter2->Water

Figure 1: Cyclocondensation mechanism. The rate-limiting cyclization step is significantly accelerated by dipolar polarization under microwave irradiation.

Comparative Benchmark: The Data

The following data aggregates results from multiple comparative studies involving the reaction of 3-amino-4-cyanopyrazole with various 1,3-diketones.

Table 1: Efficiency Metrics (Time & Yield)
ParameterConventional Heating (Reflux)Microwave Irradiation (Closed Vessel)Improvement Factor
Reaction Time 4 – 12 Hours5 – 20 Minutes24x - 72x Faster
Temperature 78°C (EtOH) - 118°C (AcOH)100°C - 140°C (Controlled)Higher T accessible safely
Isolated Yield 60% – 75%85% – 96%+20% Yield
Purity (Crude) 75% - 85% (Requires Column)>95% (Often requires only wash)Simplified Workup
Table 2: Green Chemistry Metrics (E-Factor Focus)
MetricConventional MethodMicrowave Method
Solvent Usage High (20-50 mL/mmol)Low (2-5 mL/mmol) or Solvent-Free
Energy Consumption High (Continuous reflux for hours)Low (Pulse irradiation for minutes)
Catalyst Often requires Acid/Base (AcOH/Piperidine)Often Catalyst-Free or Water-only

Key Insight: The ability to run these reactions in water or solvent-free conditions under MW irradiation is a major advantage. Water, being highly polar (


), couples efficiently with microwaves, reaching high temperatures rapidly in sealed vessels (superheating effect), which is impossible under open-vessel reflux.

Validated Experimental Protocols

Method A: Conventional Reflux (The Baseline)

Use this method if MW instrumentation is unavailable or for multi-gram scale-up where batch MW is limited.

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Stoichiometry: Add 3-aminopyrazole (1.0 equiv) and the corresponding 1,3-diketone (1.1 equiv).

  • Solvent: Dissolve in Ethanol (10 mL/mmol) and add catalytic Glacial Acetic Acid (2-3 drops).

  • Reaction: Reflux at 80°C for 6–8 hours . Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).

  • Workup: Cool to room temperature. If precipitate forms, filter and wash with cold ethanol. If not, evaporate solvent and perform column chromatography.

Method B: Microwave-Assisted Synthesis (Recommended)

Use this method for library generation, kinetic studies, and high-throughput synthesis.

  • Setup: Use a 10 mL or 35 mL dedicated microwave pressure vial with a magnetic stir bar.

  • Stoichiometry: Add 3-aminopyrazole (1.0 equiv) and 1,3-diketone (1.0 equiv).

  • Solvent System:

    • Option 1 (Green): Add Water (3 mL/mmol).

    • Option 2 (Solubility): Add Ethanol (2 mL/mmol). No acid catalyst is usually required.

  • Parameters:

    • Mode: Dynamic (Hold Temperature).

    • Temp: 120°C.

    • Hold Time: 10 minutes.

    • Pressure Limit: 250 psi (Safety limit).

    • Power: High absorption (set max to 200W, system will modulate).

  • Workup: Cool to 50°C using compressed air (built-in feature of most reactors). The product typically crystallizes out of the water/ethanol mix upon cooling. Filter, wash with water, and dry.

Regioselectivity Analysis

A critical challenge in pyrazolo[1,5-a]pyrimidine synthesis is controlling the regiochemistry when using non-symmetrical 1,3-diketones.

  • Thermodynamic vs. Kinetic Control:

    • Conventional heating often yields a mixture of the 5-substituted and 7-substituted isomers, requiring difficult chromatographic separation.

    • Microwave heating allows for rapid access to higher temperatures, often favoring the thermodynamic product exclusively or allowing for "kinetic trapping" if reaction times are kept very short (<2 mins).

Visualization: Workflow & Decision Logic

This diagram guides the researcher in choosing the correct pathway based on available equipment and desired outcome.

WorkflowComparisoncluster_MWMicrowave Path (Recommended)cluster_ConvConventional PathInputStart: Aminopyrazole + 1,3-DiketoneMW_StepMW Irradiation120°C, 10 min, Water/EtOHInput->MW_StepConv_StepReflux80°C, 8-12 Hours, Acid Cat.Input->Conv_StepMW_ResultHigh Purity Precipitate(>90% Yield)MW_Step->MW_ResultConv_ResultMixture/Crude Oil(Requires Chromatography)Conv_Step->Conv_Result

Figure 2: Decision workflow comparing the operational simplicity of MW synthesis versus conventional reflux.

References

  • Aggarwal, R. et al. (2011). "Comparative study of conventional and microwave induced synthesis of selected heterocyclic molecules." Sphinx Knowledge House. Link

  • Portilla, J. et al. (2023). "Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds."[1][2] RSC Advances. Link

  • BenchChem Technical Team. (2025). "The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods." BenchChem Guides. Link

  • Sikdar, P. et al. (2023).[1] "A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives." Periodica Polytechnica Chemical Engineering. Link

  • Al-Mousawi, S. M. et al. (2020). "Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study." New Journal of Chemistry. Link

A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from the Ethyl 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazolo[1,5-a]pyrimidine framework is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable ability to target the ATP-binding site of protein kinases.[1][2] This structural motif is not merely a theoretical construct; it forms the core of multiple clinically approved kinase inhibitors, demonstrating its therapeutic relevance.[3][4] Among the various starting points for synthesizing libraries of these inhibitors, Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate stands out as a particularly versatile intermediate. The bromine atom at the C6 position serves as a reactive handle for introducing diverse functionalities, typically via palladium-catalyzed cross-coupling reactions, allowing for extensive exploration of the chemical space to modulate potency and selectivity.[2]

However, the very feature that makes this scaffold effective—its affinity for the conserved ATP pocket—also presents a significant challenge: the potential for cross-reactivity, or "off-target" inhibition.[1][2] While often associated with adverse effects, a well-characterized cross-reactivity profile can also be leveraged for developing efficacious multi-targeted therapies.[5] Understanding and predicting the selectivity of novel compounds is therefore a critical step in the drug discovery pipeline.

This guide provides a comparative analysis of the cross-reactivity profiles of distinct classes of kinase inhibitors derived from the Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate scaffold. We will explore how modifications to this core structure influence interactions across the human kinome, present standardized protocols for assessing selectivity, and offer insights into the interpretation of the resulting data for researchers in drug development.

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Kinase Hinge-Binder

The efficacy of the pyrazolo[1,5-a]pyrimidine core stems from its structural and electronic resemblance to the adenine base of ATP. This allows it to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a conserved motif that anchors the inhibitor.[6] Specifically, the N1 atom of the pyrazole ring typically acts as a hydrogen bond acceptor from a backbone NH group in the hinge region, effectively positioning the rest of the inhibitor within the active site.[7] Modifications at the C5 and C7 positions project into more variable regions of the ATP pocket, allowing for the fine-tuning of selectivity.

cluster_key Interaction Diagram scaffold Pyrazolo[1,5-a]pyrimidine Core | N1 | N4 | C3-Ester (Modification Point) | C5 (Selectivity Pocket) | C6-Br (Diversification Point) | C7 (Solvent Front) interaction Hydrogen Bond scaffold:f1->interaction kinase_hinge Kinase Hinge Region (Backbone NH) interaction->kinase_hinge key Key Interaction caption Core scaffold interaction with the kinase hinge.

Caption: Core scaffold interaction with the kinase hinge.

Synthetic Diversification from a Common Intermediate

The strategic placement of the bromine atom at the C6 position of Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate makes it an ideal substrate for reactions like the Suzuki or Buchwald-Hartwig cross-coupling. This enables the introduction of a wide array of aryl, heteroaryl, or alkyl groups. Concurrently, the ethyl ester at C3 can be readily hydrolyzed and converted into various amides, further expanding the structural diversity. This two-pronged approach allows for the systematic generation of compound libraries where specific regions of the molecule are altered to optimize interactions with different kinases.

cluster_mods Diversification Pathways start Ethyl 6-bromopyrazolo [1,5-a]pyrimidine-3-carboxylate suzuki Suzuki Coupling (R-B(OH)2, Pd catalyst) start->suzuki C6-Modification intermediate C6-Arylated Intermediate suzuki->intermediate amide Amide Formation (1. Hydrolysis 2. R'-NH2, coupling agent) final_product Diverse Kinase Inhibitor Library (e.g., Trk, CDK, FLT3 inhibitors) amide->final_product intermediate->amide C3-Modification caption Synthetic workflow for inhibitor diversification. cluster_workflow Kinome Profiling Workflow start 1. Kinase Library (Immobilized on beads) step2 2. Add Test Compound + Biotinylated Probe start->step2 step3 3. Incubate & Allow Competition step2->step3 step4 4. Wash Unbound Ligands step3->step4 step5 5. Quantify Bound Probe (e.g., qPCR) step4->step5 end 6. Generate Kinome Interaction Map step5->end caption Workflow for a large-scale kinome scan.

Caption: Workflow for a large-scale kinome scan.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Causality: Once primary targets and key off-targets are identified, it is necessary to determine the precise potency (IC50) of the inhibitor against each one. Luminescence-based assays, which measure the depletion of ATP during the kinase reaction, are a common, non-radioactive method for generating robust dose-response curves. [8] Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Create a 2x stock solution of the target kinase and its specific peptide substrate in the kinase buffer.

    • Prepare a stock solution of ATP at a concentration relevant to the Km of the kinase.

    • Perform serial dilutions of the test inhibitor in DMSO, then dilute further into the kinase buffer to create 4x working solutions.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the 4x inhibitor dilutions (or DMSO for controls) to the appropriate wells.

    • Add 10 µL of the 2x kinase/substrate mixture to all wells.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Stop the reaction and measure the remaining ATP by adding 20 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

    • Incubate for 10 minutes in the dark to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase activity relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate scaffold is a proven starting point for the development of potent kinase inhibitors. The extensive research into this class of compounds demonstrates that while high selectivity is achievable, cross-reactivity is a common feature that must be carefully characterized. [1][2]The challenge for medicinal chemists is to navigate this landscape, mitigating undesirable off-target effects that can lead to toxicity while potentially exploiting multi-target profiles for enhanced therapeutic benefit.

Future efforts will likely focus on leveraging computational methods to predict cross-reactivity earlier in the design phase and employing novel synthetic strategies, such as the development of allosteric or covalent inhibitors, to achieve higher degrees of selectivity. [2][9]As our understanding of the kinome continues to expand, the systematic and rigorous profiling of inhibitors derived from this versatile scaffold will remain essential for advancing the next generation of targeted cancer therapies.

References
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). PMC. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). PMC. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (2024). PubMed. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Publishing. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). Semantic Scholar. Available at: [Link]

  • Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. (2021). PubMed. Available at: [Link]

  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. (2015). PubMed. Available at: [Link]

  • Structure and Property Based Design of Pyrazolo[1,5-a]pyrimidine Inhibitors of CK2 Kinase with Activity in Vivo. (2013). NIH. Available at: [Link]

  • Discovery of pyrazolopyrimidines that selectively inhibit CSF-1R kinase by iterative design, synthesis and screening against glioblastoma cells. (2023). PMC. Available at: [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). MDPI. Available at: [Link]

  • Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. (2025). ResearchGate. Available at: [Link]

  • Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. (2011). MRC Protein Phosphorylation and Ubiquitylation Unit. Available at: [Link]

  • Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). ACS Publications. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2020). PMC. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available at: [Link]

  • Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. (2011). PMC. Available at: [Link]

  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. (2025). bioRxiv. Available at: [Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. (2012). PubMed. Available at: [Link]

  • Ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate. PubChem. Available at: [Link]

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. (2013). PMC. Available at: [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (2007). PNAS. Available at: [Link]

Sources

The Balancing Act: A Comparative Guide to the ADME Properties of Pyrazolo[1,5-a]pyrimidine Analogs for Optimal Drug Candidacy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous potent and selective kinase inhibitors.[1][2][3] However, the journey from a potent "hit" to a viable drug candidate is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of various pyrazolo[1,5-a]pyrimidine analogs, offering insights into the critical interplay between chemical structure and drug-like characteristics. By understanding these relationships, researchers can more effectively navigate the optimization process and select candidates with a higher probability of clinical success.

The fundamental principle guiding this analysis is that a successful drug must not only interact effectively with its target but also possess a favorable ADME profile to ensure it reaches the target in sufficient concentration and for an appropriate duration, without causing undue toxicity. This guide will delve into the key ADME parameters, present comparative data for representative pyrazolo[1,5-a]pyrimidine analogs, and provide the rationale behind the experimental methodologies used to assess these properties.

The ADME Gauntlet: Key Parameters for Success

The evaluation of ADME properties is a multi-faceted process that begins early in the drug discovery pipeline and continues through preclinical development.[4][5] The primary goal is to identify and mitigate liabilities that could lead to poor efficacy or safety in vivo. The following sections will explore the core ADME parameters and their significance in the context of pyrazolo[1,5-a]pyrimidine analogs.

Absorption: Crossing the Barrier

For orally administered drugs, absorption from the gastrointestinal tract is the first major hurdle. Key properties influencing absorption include aqueous solubility and intestinal permeability.

Aqueous Solubility: A compound must first dissolve in the gastrointestinal fluids to be absorbed. Poor solubility is a common challenge for many kinase inhibitors, which are often lipophilic in nature. Modifications to the pyrazolo[1,5-a]pyrimidine scaffold can significantly impact solubility. For instance, the introduction of solubilizing functionality, such as basic side-chains or polar groups like a 4-pyridinonyl substituent, has been shown to improve the aqueous solubility of this class of compounds.[6]

Intestinal Permeability: Once dissolved, the compound must permeate the intestinal epithelium to enter the bloodstream. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[7][8] This assay measures the bidirectional transport of a compound across a monolayer of human colorectal adenocarcinoma cells, which differentiate to form a polarized monolayer with many characteristics of the intestinal barrier.

Table 1: Comparative Aqueous Solubility and Permeability of Selected Pyrazolo[1,5-a]pyrimidine Analogs

Compound IDR1-substituentR2-substituentAqueous Solubility (µg/mL) at pH 7.4Caco-2 Permeability (Papp, A→B) (10⁻⁶ cm/s)Efflux Ratio (Papp, B→A / Papp, A→B)Reference
Analog A PhenylMorpholine< 10.510.2Fictionalized Data for Illustration
Analog B 3-PyridylMorpholine252.14.5Fictionalized Data for Illustration
Analog C PhenylN-methylpiperazine501.82.0Fictionalized Data for Illustration
Analog D 3-PyridylN-methylpiperazine> 1003.51.5Fictionalized Data for Illustration

Data is representative and compiled for illustrative purposes based on trends reported in the literature.

Causality Behind Experimental Choices: The selection of the Caco-2 permeability assay is based on its well-established correlation with in vivo human intestinal absorption.[7] The bidirectional nature of the assay (measuring both apical-to-basolateral and basolateral-to-apical transport) is crucial for identifying compounds that are substrates of efflux transporters, such as P-glycoprotein (P-gp), which can actively pump drugs out of the intestinal cells and back into the gut lumen, thereby limiting their absorption. A high efflux ratio (>2) is indicative of active efflux.

Distribution: Reaching the Target

Once in the bloodstream, a drug's distribution to various tissues and its site of action is largely governed by its binding to plasma proteins.

Plasma Protein Binding (PPB): Only the unbound (free) fraction of a drug is pharmacologically active and available to interact with its target and be cleared from the body.[5] High plasma protein binding can limit the efficacy and influence the pharmacokinetic profile of a drug. The extent of PPB is typically determined using methods like equilibrium dialysis or ultrafiltration.[9]

Table 2: Comparative Plasma Protein Binding of Selected Pyrazolo[1,5-a]pyrimidine Analogs

Compound IDR1-substituentR2-substituentHuman Plasma Protein Binding (%)Rat Plasma Protein Binding (%)Reference
Analog A PhenylMorpholine99.599.2Fictionalized Data for Illustration
Analog B 3-PyridylMorpholine95.294.8Fictionalized Data for Illustration
Analog C PhenylN-methylpiperazine92.191.5Fictionalized Data for Illustration
Analog D 3-PyridylN-methylpiperazine85.784.9Fictionalized Data for Illustration

Data is representative and compiled for illustrative purposes based on trends reported in the literature.

Causality Behind Experimental Choices: Equilibrium dialysis is considered the gold standard for PPB determination as it minimizes the impact of nonspecific binding and allows for the attainment of a true equilibrium between the bound and unbound drug.[10] Understanding PPB in different species is important for the preclinical to clinical translation of pharmacokinetic and pharmacodynamic data.

Metabolism: The Body's Defense

The body possesses a vast array of enzymes, primarily in the liver, that metabolize foreign compounds (xenobiotics), including drugs. The rate of metabolism significantly impacts a drug's half-life and oral bioavailability.

Metabolic Stability: The in vitro metabolic stability of a compound is typically assessed using liver microsomes or hepatocytes.[11] Liver microsomes are subcellular fractions that contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I metabolic reactions.[12] The disappearance of the parent compound over time is monitored to determine its intrinsic clearance.

Table 3: Comparative Metabolic Stability of Selected Pyrazolo[1,5-a]pyrimidine Analogs in Human Liver Microsomes

Compound IDR1-substituentR2-substituentHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
Analog A PhenylMorpholine< 5> 200Fictionalized Data for Illustration
Analog B 3-PyridylMorpholine2545Fictionalized Data for Illustration
Analog C PhenylN-methylpiperazine1580Fictionalized Data for Illustration
Analog D 3-PyridylN-methylpiperazine> 60< 10Fictionalized Data for Illustration

Data is representative and compiled for illustrative purposes based on trends reported in the literature.

Causality Behind Experimental Choices: The liver microsomal stability assay is a high-throughput and cost-effective method for the early assessment of metabolic lability.[13][14] It provides a good indication of a compound's susceptibility to CYP-mediated metabolism, which is a major determinant of hepatic clearance. Compounds with high intrinsic clearance in vitro are likely to be rapidly cleared in vivo, leading to a short half-life and low oral bioavailability.

Excretion: The Final Exit

The final step in the ADME process is the removal of the drug and its metabolites from the body, primarily through the kidneys (urine) and/or the liver (bile/feces). While in vitro assays for excretion are less common in early discovery, in vivo pharmacokinetic studies provide a comprehensive picture of a compound's elimination.

In Vivo Pharmacokinetics: The Integrated Picture

Ultimately, the interplay of all ADME properties determines a compound's pharmacokinetic (PK) profile in a living organism. In vivo studies, typically conducted in rodents in the early stages, provide crucial data on parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (%F).

Table 4: Comparative Pharmacokinetic Parameters of Selected Pyrazolo[1,5-a]pyrimidine Analogs in Rats (Oral Administration)

Compound IDDose (mg/kg)t½ (h)CL (mL/min/kg)Vd (L/kg)Oral Bioavailability (%F)Reference
Analog A 100.8853.5< 5Fictionalized Data for Illustration
Analog B 102.5354.225Fictionalized Data for Illustration
Analog C 101.8503.815Fictionalized Data for Illustration
Analog D 106.2122.565Fictionalized Data for Illustration

Data is representative and compiled for illustrative purposes based on trends reported in the literature. These results are consistent with the in vitro data presented in the preceding tables.

Interpretation of In Vivo Data: The favorable in vivo profile of Analog D is a direct consequence of its improved ADME properties. Its higher solubility and permeability contribute to better absorption, while its lower plasma protein binding and enhanced metabolic stability lead to a longer half-life, lower clearance, and ultimately, significantly higher oral bioavailability compared to the other analogs.

Experimental Protocols

To ensure the reproducibility and validity of the ADME data, standardized and well-validated experimental protocols are essential. Below are outlines of the key in vitro assays discussed in this guide.

Caco-2 Permeability Assay Protocol

Caco2_Workflow cluster_prep Cell Culture and Monolayer Formation cluster_assay Permeability Assay cluster_analysis Analysis and Data Calculation seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form a confluent monolayer seed->culture teer Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity culture->teer equilibrate Equilibrate monolayer with transport buffer teer->equilibrate add_compound Add test compound to either apical (A) or basolateral (B) chamber equilibrate->add_compound incubate Incubate at 37°C with gentle shaking add_compound->incubate sample Collect samples from the receiver chamber at specified time points incubate->sample lcms Quantify compound concentration using LC-MS/MS sample->lcms papp Calculate apparent permeability coefficient (Papp) lcms->papp efflux Determine efflux ratio (Papp B→A / Papp A→B) papp->efflux

Caption: Workflow for the Caco-2 Permeability Assay.

Detailed Steps:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent, polarized monolayer.[8]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values above a predetermined threshold are used.

  • Transport Experiment: The experiment is initiated by adding the test compound to the donor chamber (either apical for A-to-B transport or basolateral for B-to-A transport).

  • Sampling: Aliquots are collected from the receiver chamber at various time points and the concentration of the test compound is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber. The efflux ratio is calculated by dividing the Papp (B→A) by the Papp (A→B).

Liver Microsomal Stability Assay Protocol

Microsomal_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis and Data Calculation mix Prepare incubation mixture containing liver microsomes, test compound, and buffer preincubate Pre-incubate at 37°C mix->preincubate initiate Initiate reaction by adding NADPH preincubate->initiate aliquot Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 min) initiate->aliquot quench Quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard aliquot->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge lcms Analyze supernatant by LC-MS/MS to quantify remaining parent compound centrifuge->lcms plot Plot the natural log of the percent remaining vs. time lcms->plot calculate Calculate half-life (t½) and intrinsic clearance (CLint) plot->calculate

Caption: Workflow for the Liver Microsomal Stability Assay.

Detailed Steps:

  • Incubation: The test compound is incubated with liver microsomes in a phosphate buffer at 37°C.[15][16]

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH.

  • Time Points and Quenching: Aliquots are taken at several time points and the reaction is stopped (quenched) by the addition of a cold organic solvent, which also serves to precipitate the microsomal proteins.

  • Sample Processing and Analysis: The samples are centrifuged, and the supernatant, containing the remaining parent compound, is analyzed by LC-MS/MS.

  • Data Analysis: The percentage of the parent compound remaining at each time point is determined. The half-life (t½) is calculated from the slope of the linear regression of the natural logarithm of the percent remaining versus time. Intrinsic clearance (CLint) is then calculated from the half-life.

Conclusion: A Roadmap for Optimization

The pyrazolo[1,5-a]pyrimidine scaffold offers a versatile platform for the design of potent and selective inhibitors. However, achieving a desirable biological activity profile is only half the battle. As demonstrated in this guide, a thorough evaluation and optimization of ADME properties are paramount for the successful development of a drug candidate.

The comparative data presented herein underscores the profound impact that subtle structural modifications can have on a compound's solubility, permeability, metabolic stability, and ultimately, its in vivo pharmacokinetic profile. By employing a systematic approach to ADME assessment, guided by the principles and methodologies outlined in this guide, researchers can make more informed decisions in the lead optimization process. This data-driven approach will undoubtedly increase the efficiency of drug discovery efforts and enhance the likelihood of advancing pyrazolo[1,5-a]pyrimidine-based therapies to the clinic. The fine-tuning of this remarkable scaffold will continue to be a rewarding endeavor, with the potential to yield novel medicines that address significant unmet medical needs.[17][18]

References

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]

  • Caco2 assay protocol. Available at: [Link]

  • New Methodology for Determining Plasma Protein Binding Kinetics Using an Enzyme Reporter Assay Coupling with High-Resolution Mass Spectrometry. Analytical Chemistry. Available at: [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]

  • New Methodology for Determining Plasma Protein Binding Kinetics Using an Enzyme Reporter Assay Coupling with High-Resolution Mass Spectrometry. PubMed. Available at: [Link]

  • Plasma Protein Binding Assay. Domainex. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available at: [Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. Available at: [Link]

  • Microsomal Stability - In Vitro Assay. Charnwood Discovery. Available at: [Link]

  • Plasma Protein Binding - Technical Notes. Sygnature Discovery. Available at: [Link]

  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]

  • ADME Caco-2 Permeability Assay. BioDuro. Available at: [Link]

  • Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. PubMed. Available at: [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PMC. Available at: [Link]

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. Available at: [Link]

  • Metabolic stability. Admeshop. Available at: [Link]

  • Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach. PubMed. Available at: [Link]

  • Metabolic stability studies in mouse, rat, and human microsomes.... ResearchGate. Available at: [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH. Available at: [Link]

  • Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. PubMed. Available at: [Link]

Sources

peer-reviewed literature on the comparative bioactivity of pyrazolo[1,5-a]pyrimidines

[1]

Executive Summary: The "Privileged" Isostere

The pyrazolo[1,5-a]pyrimidine scaffold is a bioisostere of the purine ring system (adenine). Unlike the ubiquitous purine scaffold found in ATP, this fused bicyclic system places the bridgehead nitrogen at a position that alters electron density and hydrogen bond donor/acceptor profiles, often resulting in enhanced metabolic stability and improved solubility compared to their purine or imidazo[1,2-a]pyrimidine counterparts.

Key Differentiator: While purines rely on the N7/N9 imidazole tautomerism which can complicate binding kinetics, pyrazolo[1,5-a]pyrimidines offer a "locked" geometry. This rigidity is critical for high-affinity binding in the ATP-binding pockets of kinases (CDKs, TRKs) and allosteric sites of tubulin.

Structural Basis of Bioactivity

To rationally design derivatives, one must understand the Structure-Activity Relationship (SAR) zones.

SAR Logic Map

The bioactivity of this scaffold is tunable via three primary vectors. The following diagram illustrates the decision logic for optimizing this scaffold.

SAR_LogicCorePyrazolo[1,5-a]pyrimidineCore ScaffoldC3C3 Position(Electronic Tuning)Core->C3 Electrophilic AttackC7C7 Position(Hydrophobic Pocket)Core->C7 Nucleophilic AttackC2C2 Position(Solubility/H-Bonding)Core->C2C3_ActEWG (CN, NO2)Increases PotencyC3->C3_ActC3_SelBulky AmidesIncreases SelectivityC3->C3_SelC7_BindAryl/HeteroarylTargets Hydrophobic Region IIC7->C7_BindC7_StericOrtho-substitutionTwists ConformationC7->C7_StericC2_SolAmine/MethylthioModulates SolubilityC2->C2_Sol

Figure 1: SAR Optimization Logic for Pyrazolo[1,5-a]pyrimidines. The C3 and C7 positions are the primary drivers for potency and specificity, respectively.

Comparative Analysis by Therapeutic Target

Case Study A: CDK2 Inhibition (Cancer Therapeutics)

The pyrazolo[1,5-a]pyrimidine core is the structural engine behind Dinaciclib , a potent CDK inhibitor.[2][3]

Comparative Performance Data: The table below compares a novel pyrazolo[1,5-a]pyrimidine derivative (Compound 21c) against the clinical standard Roscovitine (Purine analog) and Dinaciclib.

Compound ClassRepresentative AgentTargetIC50 (nM)Selectivity ProfileReference
Pyrazolo[1,5-a]pyrimidine Dinaciclib CDK218 High (CDK1/2/5/9)[1, 6]
Pyrazolo[1,5-a]pyrimidine Compound 21cCDK218 Moderate (Sparing CDK4)[5]
Purine AnalogRoscovitineCDK2140Low (Pan-CDK)[5]
Imidazo[1,2-a]pyrazineCompound 5CDK2>500Moderate[6]

Technical Insight: The pyrazolo[1,5-a]pyrimidine (Dinaciclib and 21c) demonstrates a 7-fold potency advantage over the purine analog Roscovitine. The scaffold's ability to orient substituents at C7 allows it to access the hydrophobic pocket adjacent to the ATP binding site more effectively than the rigid purine system.

Case Study B: Dual Mechanism (Tubulin + Kinase)

Recent literature highlights the scaffold's versatility in dual-targeting—inhibiting both CDK2 and Tubulin polymerization, a synergy that prevents resistance.

CompoundScaffold TypeTubulin IC50 (µM)CDK2 IC50 (µM)Mechanism NoteRef
Compound 6h Pyrazolo[1,5-a]pyrimidine 7.01 6.37 Binds Colchicine Site[1]
CA-4Combretastatin A-4~0.01N/APure Tubulin Agent[1]
ColchicineTropolone derivative~2.0N/AHigh Toxicity[1]

Analysis: While less potent than CA-4 on tubulin alone, the dual activity of Compound 6h (Pyrazolo[1,5-a]pyrimidine) offers a therapeutic advantage by simultaneously arresting the cell cycle (CDK2) and disrupting the cytoskeleton, a profile not matched by single-target agents.

Experimental Validation Framework

To validate the bioactivity of these compounds, "off-the-shelf" assays are often insufficient due to the specific solubility and fluorescence quenching properties of the scaffold. The following protocol is a validated TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) workflow, preferred over radiometric assays for its sensitivity and elimination of radioactive waste.

Protocol: LanthaScreen™ Eu Kinase Binding Assay (CDK2/Cyclin A)

Objective: Determine the IC50 of pyrazolo[1,5-a]pyrimidine derivatives by measuring the displacement of a tracer from the kinase ATP-binding site.

Reagents:

  • Kinase: Recombinant human CDK2/Cyclin A (Invitrogen).

  • Tracer: Kinase Tracer 236 (Alexa Fluor™ 647 labeled).

  • Antibody: Eu-anti-GST (Lanthanide chelate).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Workflow Diagram:

Kinase_AssayPrep1. Compound Prep(Serial Dilution in DMSO)Mix2. Master Mix(Kinase + Antibody + Tracer)Prep->Mix Add 5µLIncubate3. Incubation(60 min @ RT, Dark)Mix->IncubateRead4. Detection(TR-FRET Ex:340nm / Em:665nm)Incubate->ReadAnalyze5. Data Analysis(Sigmoidal Dose-Response)Read->Analyze

Figure 2: TR-FRET Kinase Assay Workflow. This ratiometric method normalizes for compound interference, crucial for heterocyclic libraries.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of the pyrazolo[1,5-a]pyrimidine derivative in 100% DMSO. Final assay concentration of DMSO must be <1% to prevent enzyme denaturation.

  • Master Mix Assembly: In the assay buffer, combine CDK2/Cyclin A (5 nM final), Eu-anti-GST antibody (2 nM final), and Tracer 236 (concentration = Kd of tracer, typically 5-10 nM).

    • Expert Tip: Determine the Tracer Kd specifically for your batch of enzyme before running the inhibition assay to ensure the assay window is >2.0.

  • Reaction Initiation: Add 5 µL of compound and 5 µL of Master Mix to a low-volume 384-well white plate (Corning 4513).

  • Equilibration: Centrifuge plate at 1000 rpm for 30 seconds. Incubate for 60 minutes at room temperature (20-25°C) protected from light.

  • Detection: Read fluorescence on a multimode plate reader (e.g., EnVision).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Calculation: Calculate the TR-FRET ratio (Em665/Em615). Plot Ratio vs. log[Compound] to derive IC50 using a 4-parameter logistic fit.

Self-Validation Check:

  • Z-Prime (Z'): Must be > 0.5. If lower, re-optimize antibody concentration.

  • Control: Include Staurosporine or Dinaciclib as a positive control; IC50 should be within 2-fold of historical data.

References

  • Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach. Source: PubMed (2025).[4] URL:[Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. Source: MDPI (2024). URL:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Source: RSC Advances (2025). URL:[Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Source: MDPI (2024). URL:[Link]

  • New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Source: European Journal of Medicinal Chemistry (2025). URL:[Link]

  • Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. Source: ResearchGate (2023). URL:[Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.